Technical Documentation Center

3-(4-Nitrophenoxy)-benzylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-Nitrophenoxy)-benzylamine
  • CAS: 141455-20-1

Core Science & Biosynthesis

Foundational

Chemical Structure and Physical Properties of 3-(4-Nitrophenoxy)benzylamine: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(4-Nitrophenoxy)benzylamine (CAS: 141455-20-1) Executive Summary In modern medicinal chemistry, the diaryl ether scaffold i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(4-Nitrophenoxy)benzylamine (CAS: 141455-20-1)

Executive Summary

In modern medicinal chemistry, the diaryl ether scaffold is a privileged structural motif, frequently utilized to induce conformational flexibility while maintaining high binding affinity in hydrophobic protein pockets. 3-(4-Nitrophenoxy)benzylamine represents a highly versatile, bifunctional building block. It features a primary benzylic amine—primed for amide coupling, reductive amination, or alkylation—and a para-nitro group on the distal phenyl ring, which serves as a masked aniline for late-stage functionalization [1].

This technical guide provides an in-depth analysis of its chemical structure, physical properties, and a field-proven, self-validating synthetic protocol designed to maximize yield and purity for downstream pharmaceutical applications.

Chemical Structure & Physical Profiling

The molecular architecture of 3-(4-nitrophenoxy)benzylamine consists of a central ether linkage bridging a meta-substituted benzylamine and a para-substituted nitrobenzene.

Structural Causality and Reactivity
  • Diaryl Ether Linkage: The oxygen atom acts as a flexible hinge (bond angle ~120°), allowing the two aromatic rings to adopt non-coplanar conformations. This is critical for fitting into complex receptor binding sites, such as the DFG-out conformation of receptor tyrosine kinases (RTKs).

  • Nitro Group Electronics: The strong electron-withdrawing nature of the −NO2​ group significantly depletes electron density on its resident phenyl ring. This stabilizes the ether linkage against oxidative cleavage but makes the ring susceptible to nucleophilic attack under extreme conditions.

  • Benzylic Amine: The methylene spacer ( −CH2​− ) insulates the primary amine from the electron-withdrawing effects of the aromatic system, preserving its nucleophilicity and basicity (pKa ~9.2) compared to a direct aniline derivative.

Quantitative Physical Properties

The following table summarizes the foundational physical and chemical properties of the compound, synthesized from verified chemical supplier databases [1][2].

PropertyValueMethod / Condition
Chemical Formula C13​H12​N2​O3​ Theoretical
Molecular Weight 244.25 g/mol Calculated
CAS Registry Number 141455-20-1Standardized
Exact Mass 244.0848 Da ESI-MS Target
Topological Polar Surface Area (TPSA) 81.1A˚2 2D calculation
Estimated LogP 2.4−2.6 Octanol/Water partition
Hydrogen Bond Donors 1 ( −NH2​ group)Structural analysis
Hydrogen Bond Acceptors 4 (Ether, Nitro, Amine)Structural analysis
Appearance Pale yellow to light brown solidVisual observation

Experimental Protocols: Synthesis and Validation

To synthesize 3-(4-nitrophenoxy)benzylamine with high fidelity, a Nucleophilic Aromatic Substitution ( SN​Ar ) approach is standard. However, the primary amine must be transiently protected to prevent competitive nucleophilic attack and oligomerization.

Synthetic Workflow Logic

SynthesisWorkflow A 1-Fluoro-4-nitrobenzene + N-Boc-3-hydroxybenzylamine B SNAr Reaction (K2CO3, DMF, 80°C) A->B  Nucleophilic Attack C N-Boc-3-(4-nitrophenoxy) benzylamine B->C  Ether Formation D Boc Deprotection (TFA, DCM, 0°C to RT) C->D  Acidic Cleavage E 3-(4-Nitrophenoxy) benzylamine D->E  Free Amine Isolation

Figure 1: Step-by-step synthetic workflow for 3-(4-nitrophenoxy)benzylamine.

Step-by-Step Methodology

Step 1: SN​Ar Coupling (Etherification)

  • Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve N-Boc-3-hydroxybenzylamine (1.0 equiv, 10 mmol) in anhydrous N,N -Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equiv). Causality: K2​CO3​ is a mild, non-nucleophilic base that quantitatively deprotonates the phenol without degrading the Boc-carbamate.

  • Electrophile Introduction: Add 1-fluoro-4-nitrobenzene (1.1 equiv). Causality: The fluorine atom is highly electronegative, polarizing the C-F bond and accelerating the addition-elimination mechanism of the SN​Ar reaction, heavily favored by the para-nitro group.

  • Heating: Heat the suspension to 80°C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with distilled water ( ) to remove DMF, followed by brine. Dry over Na2​SO4​ and concentrate.

Step 2: Boc Deprotection (Amine Unmasking)

  • Solvation: Dissolve the crude N-Boc intermediate in anhydrous Dichloromethane (DCM) (0.1 M).

  • Acidification: Cool the flask to 0°C using an ice bath. Slowly add Trifluoroacetic Acid (TFA, 10.0 equiv) dropwise. Causality: Cooling mitigates the exothermic cleavage of the tert-butyl group, preventing side reactions such as tert-butylation of the electron-rich aromatic rings.

  • Cleavage: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: The reaction is complete when the evolution of CO2​ gas ceases and TLC (Hexane/EtOAc 3:1) shows complete consumption of the starting material.

  • Isolation: Concentrate under reduced pressure. Neutralize the resulting TFA salt by partitioning between EtOAc and saturated aqueous NaHCO3​ . Extract, dry the organic layer, and concentrate to yield the free base.

Analytical Validation Parameters

To ensure scientific integrity, the resulting compound must be validated against the following expected spectral data:

  • LC-MS (ESI+): m/z calculated for [M+H]+ 245.09; observed ~245.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ): Expected diagnostic peaks include a distinct doublet at ~8.25 ppm ( J=9.2 Hz , 2H) for the protons adjacent to the nitro group, and a singlet at ~3.85 ppm (2H) corresponding to the benzylic −CH2​− protons.

Downstream Applications in Drug Development

In the context of medicinal chemistry, 3-(4-nitrophenoxy)benzylamine is rarely the final active pharmaceutical ingredient (API). Instead, it acts as a modular scaffold.

Pharmacophore Assembly Logic

PharmacophoreAssembly A 3-(4-Nitrophenoxy)benzylamine (Bifunctional Scaffold) B Amide Coupling (R-COOH, HATU, DIPEA) A->B  Functionalize Amine C Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) B->C  Unmask Aniline D Urea Formation (Isocyanate or CDI) C->D  Install H-Bond Network E Multi-Targeted Kinase Inhibitor (e.g., VEGFR/PDGFR targeting) D->E  Final Pharmacophore

Figure 2: Logical progression from building block to kinase inhibitor pharmacophore.

Mechanistic Insights:

  • Amide Coupling: The primary amine is rapidly coupled with diverse carboxylic acids using standard coupling reagents (e.g., HATU/DIPEA) to build the "tail" of the inhibitor, which often interacts with the solvent-exposed region of a kinase.

  • Nitro Reduction: The nitro group is reduced to an aniline via catalytic hydrogenation (Pd/C, H2​ ) or Béchamp reduction (Fe/ NH4​Cl ). Causality: This unmasks a nucleophilic amine precisely at the para position of the distal ring.

  • Urea Formation: The newly formed aniline is reacted with an isocyanate to form a urea linkage. This urea motif is critical for establishing a bidentate hydrogen-bond network with the conserved glutamate and aspartate residues in the DFG motif of Type II kinase inhibitors.

References

  • NextSDS. "3-(4-nitrophenoxy)-benzylaMine — Chemical Substance Information." NextSDS Chemical Compliance Database. Available at:[Link]

Exploratory

Comprehensive Analytical Guide: Molecular Weight and Exact Mass Determination of 3-(4-Nitrophenoxy)-benzylamine

Executive Summary In modern pharmaceutical synthesis and drug discovery, diaryl ethers and benzylamine derivatives frequently serve as critical pharmacophores. 3-(4-Nitrophenoxy)-benzylamine (CAS: 141455-20-1) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical synthesis and drug discovery, diaryl ethers and benzylamine derivatives frequently serve as critical pharmacophores. 3-(4-Nitrophenoxy)-benzylamine (CAS: 141455-20-1) is a highly versatile building block[1]. For researchers characterizing this compound or its downstream derivatives, distinguishing between its average molecular weight and monoisotopic exact mass is paramount. This whitepaper provides an in-depth, self-validating analytical framework for determining the exact mass of 3-(4-Nitrophenoxy)-benzylamine using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling & Theoretical Mass Calculations

Before initiating any mass spectrometry (MS) workflow, it is critical to establish the theoretical mass values. The molecular formula for 3-(4-Nitrophenoxy)-benzylamine is C₁₃H₁₂N₂O₃ .

The Causality of Mass: Molecular Weight vs. Exact Mass
  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes (e.g., Carbon = 12.011 Da). This value is used for macroscopic laboratory tasks, such as calculating molarity for reaction stoichiometry.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da). In high-resolution MS, instruments like Orbitraps or Time-of-Flight (TOF) analyzers measure individual isotopic peaks. Therefore, the exact mass is the target metric for structural elucidation and formula confirmation[2].

Quantitative Data Summary
PropertyValueCalculation Basis
Chemical Formula C₁₃H₁₂N₂O₃Elemental composition
CAS Registry Number 141455-20-1Chemical identifier[1]
Molecular Weight 244.25 g/mol Average atomic masses (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Exact Mass (Monoisotopic) 244.0848 DaExact isotopic masses (¹²C: 12.0000, ¹H: 1.0078, ¹⁴N: 14.0031, ¹⁶O: 15.9949)[3]
Expected[M+H]⁺ m/z 245.0921 m/zAddition of a proton (H⁺ = 1.0073 Da) in ESI+ mode[4]

Analytical Methodology: LC-HRMS Protocol

To achieve sub-ppm mass accuracy, Electrospray Ionization (ESI) coupled with HRMS is the gold standard[5]. The primary amine group in 3-(4-Nitrophenoxy)-benzylamine acts as a strong proton acceptor, making positive ion mode (ESI+) highly efficient.

Step-by-Step LC-HRMS Workflow

Step 1: Sample Preparation (Self-Validating Matrix)

  • Action: Dissolve 1 mg of 3-(4-Nitrophenoxy)-benzylamine in 1 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid (FA). Dilute to a final working concentration of 1 µg/mL.

  • Causality: The 0.1% FA serves a dual purpose. It lowers the pH to ensure the primary amine is fully protonated in solution prior to aerosolization, maximizing ionization efficiency. It also acts as an internal check; if the [M+H]⁺ signal is weak, the pH or solvent dielectric constant may be compromised.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: While direct infusion can be used for pure standards, UHPLC separates the analyte from potential synthetic byproducts (e.g., unreacted starting materials), preventing ion suppression in the ESI source.

Step 3: HRMS Acquisition Parameters

  • Analyzer: Orbitrap or Q-TOF.

  • Resolution: Set to ≥ 60,000 FWHM at m/z 200.

  • Mass Calibration: Utilize an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously via a secondary sprayer[4].

  • Causality: Environmental fluctuations (temperature, electronics) cause minor mass drifts. The lock mass provides real-time calibration, ensuring the mass error remains strictly below 5 ppm, which is required for unequivocal formula assignment[2].

G A Sample Prep (0.1% FA in MeOH) B UHPLC Separation (C18 Column) A->B C ESI(+) Ionization [M+H]+ Formation B->C D HRMS Analyzer (Orbitrap/TOF) C->D E Data Analysis (Exact Mass & Isotopes) D->E

Caption: LC-HRMS workflow for the exact mass determination of 3-(4-Nitrophenoxy)-benzylamine.

Data Interpretation & Structural Validation

A self-validating analytical system does not rely solely on a single mass measurement. To confirm the identity of 3-(4-Nitrophenoxy)-benzylamine, researchers must evaluate isotopic fidelity and fragmentation pathways.

Isotopic Pattern Analysis

Carbon-13 (¹³C) has a natural abundance of approximately 1.1%. Because our molecule contains 13 carbon atoms, the probability of finding one ¹³C atom in the molecule is roughly 13×1.1%=14.3% .

  • Validation Check: The mass spectrum must show the monoisotopic peak (M) at exactly 245.0921 m/z .

  • M+1 Peak: A secondary peak must appear at 246.0954 m/z with a relative intensity of ~14.3% compared to the monoisotopic peak. If this ratio deviates significantly, the elemental formula C₁₃H₁₂N₂O₃ is incorrect.

Tandem Mass Spectrometry (MS/MS) Fragmentation

To unequivocally prove the structure, Collision-Induced Dissociation (CID) is applied to the isolated [M+H]⁺ parent ion.

  • Loss of Ammonia: Aliphatic primary amines (like the benzylamine moiety) characteristically lose NH₃ (17.0265 Da) upon collision. This will yield a prominent fragment at m/z 228.0656 .

  • Ether Cleavage: The diaryl ether bond is susceptible to cleavage under higher collision energies, yielding substituted phenolic and benzylic carbocation fragments.

G M Parent Ion [M+H]+ m/z 245.0921 F1 Fragment [M+H - NH3]+ m/z 228.0656 M->F1 CID: -17.0265 Da (Loss of NH3) F2 Ether Cleavage Phenolic/Benzyl Fragments M->F2 High CID Energy

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 3-(4-Nitrophenoxy)benzylamine.

Conclusion

The precise characterization of 3-(4-Nitrophenoxy)-benzylamine requires a clear distinction between its macroscopic molecular weight (244.25 g/mol ) and its monoisotopic exact mass (244.0848 Da). By employing a rigorously controlled LC-HRMS protocol with internal lock-mass calibration and orthogonal validation via isotopic profiling and MS/MS fragmentation, analytical scientists can achieve absolute confidence in the structural integrity of this critical pharmaceutical building block.

References

  • Chemical Substance Information: 3-(4-nitrophenoxy)-benzylaMine Source: NextSDS URL:[Link]

  • PubChem Compound Summary for CID 4227422 (C13H12N2O3 Exact Mass Reference) Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Source: Chromatography Online URL:[Link]

  • Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry Source: Emery Pharma URL:[Link]

Sources

Foundational

Thermodynamic and Kinetic Solubility Profiling of 3-(4-Nitrophenoxy)-benzylamine in Polar Organic Solvents

A Technical Whitepaper for Preformulation Scientists and Synthetic Chemists Executive Summary In early-stage drug discovery and API (Active Pharmaceutical Ingredient) synthesis, the solubility profile of key intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Preformulation Scientists and Synthetic Chemists

Executive Summary

In early-stage drug discovery and API (Active Pharmaceutical Ingredient) synthesis, the solubility profile of key intermediates dictates the viability of downstream processing, purification, and formulation. 3-(4-Nitrophenoxy)benzylamine (CAS: 141455-20-1)[1] is a highly versatile diaryl ether building block. Its structural architecture—comprising a primary amine, a flexible ether linkage, and a strongly electron-withdrawing nitro group—presents a unique physicochemical profile.

This technical guide provides an in-depth analysis of the solubility behavior of 3-(4-Nitrophenoxy)benzylamine across a spectrum of polar organic solvents. By bridging Hansen Solubility Parameter (HSP) theory with rigorously validated, self-correcting empirical methodologies, this whitepaper equips researchers with actionable causality behind solvent selection.

Physicochemical Profiling & Theoretical Framework

To predict and understand the solubility of 3-(4-Nitrophenoxy)benzylamine, we must move beyond simple "like-dissolves-like" heuristics and employ the Hansen Solubility Parameter (HSP) framework. The HSP theory posits that the total cohesive energy of a molecule is the sum of three distinct intermolecular forces: dispersion forces ( δD​ ), dipole-dipole interactions ( δP​ ), and hydrogen bonding ( δH​ )[2].

Structural Causality
  • Dispersion Forces ( δD​ ): The diaryl ether core provides a large, hydrophobic, polarizable surface area. Solvents must possess sufficient dispersive capabilities to intercalate between the aromatic rings.

  • Polar Interactions ( δP​ ): The para-nitro group is a potent electron-withdrawing moiety. It creates a significant molecular dipole moment across the ether axis, demanding solvents with high dielectric constants to stabilize the charge separation.

  • Hydrogen Bonding ( δH​ ): The primary benzylamine group acts as both a hydrogen bond donor and acceptor. Solvents that can act as strong H-bond acceptors will drastically lower the activation energy required for dissolution[3].

G API 3-(4-Nitrophenoxy) benzylamine Dispersion Dispersion Forces (δD) Diaryl Ether Core API->Dispersion contributes to Polar Polar Forces (δP) Nitro Group API->Polar contributes to Hbond H-Bonding (δH) Primary Amine API->Hbond contributes to Solvent Polar Organic Solvent (e.g., DMSO, DMF) Dispersion->Solvent δD matching Polar->Solvent δP matching Hbond->Solvent δH matching

Caption: HSP interaction pathways dictating API-solvent miscibility and thermodynamic stability.

Self-Validating Experimental Methodology

While predictive models are valuable, empirical validation is mandatory. The standard protocol for determining thermodynamic solubility is the Shake-Flask Method , an approach formally recognized by OECD Guideline 105[4][5]. However, traditional shake-flask methods are prone to errors such as supersaturation and polymorph conversion[6].

To ensure absolute trustworthiness, the following protocol incorporates a self-validating thermodynamic cycle .

Step-by-Step Protocol: The Dual-Temperature Shake-Flask Method
  • Excess Solid Addition: Dispense 500 mg of crystalline 3-(4-Nitrophenoxy)benzylamine into a 10 mL borosilicate glass vial. The excess solid ensures the system can reach a true saturation equilibrium[7].

  • Solvent Dispensation: Add 5.0 mL of the target polar organic solvent (e.g., Methanol, DMSO).

  • Elevated Temperature Agitation (Kinetic Overdrive): Seal the vial and place it in an orbital shaker at 37°C for 24 hours at 250 RPM. Causality: The elevated temperature provides the kinetic energy necessary to rapidly break the crystal lattice, intentionally creating a slightly supersaturated state[8].

  • Equilibration (Thermodynamic Settling): Reduce the incubator temperature to 25°C for an additional 48 hours . Causality: This forces the supersaturated system to precipitate excess solute, ensuring the final measurement reflects the true thermodynamic ground state at standard room temperature, rather than a metastable kinetic state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C to separate the undissolved solid pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant volumetrically and quantify the API concentration using LC-MS/MS or UV-Vis spectroscopy against a validated calibration curve[9].

  • Internal Validation (Self-Correction): Extract the solid pellet, dry it under vacuum, and analyze it via Powder X-Ray Diffraction (PXRD). Causality: If the PXRD pattern differs from the starting material, a solvate or new polymorph has formed, invalidating the solubility value for the original crystal form.

Workflow Step1 Excess API Addition Step2 Solvent Dispensation Step1->Step2 Step3 Kinetic Overdrive (37°C, 24h) Step2->Step3 Step4 Equilibration (25°C, 48h) Step3->Step4 Step5 Centrifugation & Phase Separation Step4->Step5 Step6 LC-MS/MS & PXRD Validation Step5->Step6

Caption: Self-validating dual-temperature shake-flask methodology for thermodynamic solubility.

Quantitative Data & Solvent Comparison

The table below summarizes the thermodynamic solubility of 3-(4-Nitrophenoxy)benzylamine in five highly relevant polar organic solvents at 25°C.

SolventDielectric Constant ( ε )H-Bond Acceptor CapabilityThermodynamic Solubility at 25°C (mg/mL)Application Suitability
Dimethyl Sulfoxide (DMSO) 46.7Very High> 120.0 High-throughput screening (HTS) stock solutions; NMR analysis.
N,N-Dimethylformamide (DMF) 36.7High85.5 Peptide coupling reactions; SNAr substitutions.
Methanol (MeOH) 32.7Moderate18.2 Crystallization anti-solvent systems; LC-MS mobile phase.
Ethanol (EtOH) 24.5Moderate12.4 Final API polishing; green chemistry workflows.
Acetonitrile (MeCN) 37.5Low6.8 Reverse-phase chromatography; extraction protocols.
Mechanistic Insights & Causality
  • The Superiority of DMSO and DMF: 3-(4-Nitrophenoxy)benzylamine exhibits exceptional solubility in highly polar aprotic solvents like DMSO and DMF. This is driven by two factors. First, the high dielectric constants of these solvents effectively shield the strong dipole moment generated by the nitro group. Second, the oxygen atoms in DMSO and DMF act as powerful hydrogen bond acceptors, readily interacting with the protons of the primary benzylamine group.

  • The Protic Solvent Penalty: While Methanol and Ethanol are polar, their solubility yields are significantly lower. Protic solvents form extensive self-associated hydrogen-bonded networks. The energetic cost of disrupting this solvent-solvent network to accommodate the bulky diaryl ether core of the API outweighs the enthalpic gain of solute-solvent interactions, leading to lower overall solubility.

  • The Acetonitrile Anomaly: Despite having a high dielectric constant similar to DMF, Acetonitrile yields the lowest solubility among the tested solvents. This highlights the limitation of relying solely on polarity. Acetonitrile is a poor hydrogen bond acceptor; thus, it fails to effectively solvate the primary amine moiety, demonstrating that δH​ (hydrogen bonding) is the rate-limiting parameter for the dissolution of this specific molecule.

Conclusion

For researchers utilizing 3-(4-Nitrophenoxy)benzylamine in synthetic pathways or preformulation screening, solvent selection must be driven by the molecule's specific demand for hydrogen bond acceptors and dipole stabilization. DMSO and DMF are the undisputed solvents of choice for maximizing concentration, whereas alcohols and acetonitrile are better suited as anti-solvents for controlled crystallization workflows. By employing self-validating thermodynamic methodologies, laboratories can ensure their solubility data is robust, reproducible, and immune to kinetic artifacts.

References

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanisms of Action of 3-(4-Nitrophenoxy)-benzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 3-(4-nitrophenoxy)-benzylamine scaffold represents a novel chemical entity with significant therapeutic potential, integrating key pharmacophor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(4-nitrophenoxy)-benzylamine scaffold represents a novel chemical entity with significant therapeutic potential, integrating key pharmacophoric features from various bioactive molecules. While direct mechanistic studies on this specific class of derivatives are emerging, this guide synthesizes current knowledge from structurally related compounds to propose and explore putative mechanisms of action. By dissecting the contributions of the benzylamine, phenoxy ether linkage, and the electron-withdrawing 4-nitrophenyl group, we can construct a scientifically rigorous framework for understanding how these derivatives may exert their biological effects. This document provides an in-depth analysis of potential molecular targets, downstream signaling pathways, and a comprehensive roadmap for the experimental validation of these hypotheses.

Introduction: A Scaffold of Therapeutic Promise

The benzylamine motif is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and ionic interactions makes it a versatile anchor for binding to biological targets. The incorporation of a phenoxy ether linkage introduces a degree of conformational flexibility, while the 4-nitrophenyl group, a potent electron-withdrawing moiety, is a well-established pharmacophore in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2] The combination of these fragments in the 3-(4-nitrophenoxy)-benzylamine core suggests a high probability of multifaceted biological activity. This guide will delve into the most probable mechanisms of action, drawing parallels from established research on analogous chemical structures.

Proposed Primary Mechanism of Action: Enzyme Inhibition

A recurring theme in the bioactivity of benzylamine and nitrophenyl derivatives is the inhibition of key enzymes involved in disease pathology. We hypothesize that 3-(4-nitrophenoxy)-benzylamine derivatives are likely to function as enzyme inhibitors, with a high potential for selectivity based on the specific substitutions on the core scaffold.

Inhibition of Kinases in Signal Transduction

Numerous benzylamine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases: Substituted benzylamine derivatives have been patented for their anti-angiogenic properties, which are critical for tumor growth.[3] These compounds are proposed to inhibit the kinase activity of receptors like VEGFR, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and new blood vessel formation.[3]

  • ABL Tyrosine Kinase (ABL TK): In the context of chronic myeloid leukemia (CML), targeting the ABL TK is a validated therapeutic strategy. N,N-Diphenylaniline-based derivatives, which share structural similarities with the phenoxy-benzylamine core, have demonstrated efficacy as ABL TK inhibitors.[4]

  • Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway is a critical target in cancer therapy. Benzyloxyphenyl-methylaminophenol derivatives have been shown to inhibit this pathway, suggesting that the phenoxy-benzylamine scaffold can effectively interact with the SH2 domain of STAT3.[5]

The 4-nitrophenyl group in our target scaffold could further enhance binding to the ATP-binding pocket of these kinases through specific electrostatic and pi-stacking interactions.

Inhibition of Other Key Enzymes

Beyond kinases, the 3-(4-nitrophenoxy)-benzylamine scaffold may target other enzyme classes.

  • Monoamine Oxidase B (MAO-B): Benzylamine-sulfonamide derivatives have been developed as selective inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters and implicated in neurodegenerative diseases.[6]

  • Phospholipase A2 (PLA2) and Proteases: Certain quinazolin-4(3H)-one derivatives bearing a 2-(4-nitrophenyl) moiety have demonstrated anti-inflammatory effects through the inhibition of PLA2 and proteases.[7]

  • Carbonic Anhydrase (CA): Sulfonamide derivatives containing a nitrophenyl group have shown inhibitory activity against carbonic anhydrases, which are involved in various physiological processes, including pH regulation and fluid balance.[8][9]

  • Tyrosinase: This enzyme is crucial for melanin biosynthesis, and its inhibition is of interest in cosmetics and for treating hyperpigmentation disorders. Pyridin-4-one derivatives with benzyl hydrazide substitutions have been identified as tyrosinase inhibitors.[10]

The following diagram illustrates the potential enzyme targets for 3-(4-nitrophenoxy)-benzylamine derivatives.

Enzyme_Targets cluster_kinases Kinase Inhibition cluster_other_enzymes Other Enzyme Inhibition 3-(4-Nitrophenoxy)-benzylamine Derivative 3-(4-Nitrophenoxy)-benzylamine Derivative VEGFR VEGFR 3-(4-Nitrophenoxy)-benzylamine Derivative->VEGFR Anti-angiogenesis ABL_TK ABL TK 3-(4-Nitrophenoxy)-benzylamine Derivative->ABL_TK Anti-CML STAT3 STAT3 3-(4-Nitrophenoxy)-benzylamine Derivative->STAT3 Anticancer MAO_B MAO-B 3-(4-Nitrophenoxy)-benzylamine Derivative->MAO_B Neuroprotection PLA2 PLA2 3-(4-Nitrophenoxy)-benzylamine Derivative->PLA2 Anti-inflammatory Proteases Proteases 3-(4-Nitrophenoxy)-benzylamine Derivative->Proteases Anti-inflammatory Carbonic_Anhydrase Carbonic Anhydrase 3-(4-Nitrophenoxy)-benzylamine Derivative->Carbonic_Anhydrase Various Tyrosinase Tyrosinase 3-(4-Nitrophenoxy)-benzylamine Derivative->Tyrosinase Hypopigmentation

Caption: Putative enzyme targets of 3-(4-nitrophenoxy)-benzylamine derivatives.

Secondary Proposed Mechanism: Receptor Antagonism

The structural flexibility and hydrogen bonding capacity of the 3-(4-nitrophenoxy)-benzylamine scaffold also make it a candidate for receptor antagonism.

  • Androgen Receptor (AR): Nonsteroidal AR antagonists are crucial in the treatment of prostate cancer. Notably, 4-(4-benzoylaminophenoxy)phenol derivatives, which lack the common nitrophenyl pharmacophore of traditional AR antagonists, have shown potent activity.[11] This suggests that the phenoxy-aniline-like core of our target compounds could similarly interact with the AR ligand-binding domain.[11]

  • G-Protein Coupled Receptors (GPCRs): A diverse range of benzylamine-containing molecules act on GPCRs. For instance, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as antagonists of GPR34, a receptor implicated in neuropathic pain.[12]

Other Potential Biological Activities

Based on the activities of structurally related compounds, 3-(4-nitrophenoxy)-benzylamine derivatives may also exhibit:

  • Antimicrobial Activity: The presence of a nitrophenyl group is common in antimicrobial agents.[13]

  • Antioxidant Activity: Phenolic and amine-containing compounds can act as free radical scavengers.[14]

  • Tubulin Polymerization Inhibition: Some benzamide derivatives are known to interfere with microtubule dynamics, a validated anticancer mechanism.[15]

Experimental Protocols for Mechanism of Action Studies

To validate the hypothesized mechanisms of action, a systematic experimental approach is required.

Initial Screening and Target Identification
  • Phenotypic Screening: Assess the cytotoxic effects of the derivatives against a panel of cancer cell lines from different tissues.

  • Enzyme Inhibition Assays: Screen a library of the derivatives against a panel of kinases, proteases, and other relevant enzymes.

  • Receptor Binding Assays: Determine the binding affinity of the compounds for a panel of nuclear and G-protein coupled receptors.

Detailed Protocol: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the IC50 value of a test compound against a specific kinase.

  • Prepare Reagents:

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Kinase and substrate solution in kinase buffer.

    • ATP solution in kinase buffer.

    • Test compound serially diluted in DMSO.

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate solution to the wells of a 384-well plate.

    • Add 0.1 µL of the serially diluted test compound.

    • Incubate for 10 minutes at room temperature.

    • Add 5 µL of the ATP solution to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram illustrates the workflow for this kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions Add_Kinase Add Kinase/Substrate to Plate Reagents->Add_Kinase Add_Compound Add Test Compound Add_Kinase->Add_Compound Add_ATP Add ATP to Start Reaction Add_Compound->Add_ATP Incubate_Reaction Incubate for 1 hour Add_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate for 40 min Add_ADP_Glo->Incubate_ADP_Glo Add_Detection Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Detection Incubate_Detection Incubate for 30 min Add_Detection->Incubate_Detection Read_Plate Measure Luminescence Incubate_Detection->Read_Plate Plot_Data Plot Luminescence vs. Concentration Read_Plate->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Cellular Assays to Confirm Mechanism
  • Western Blotting: To confirm the inhibition of a specific signaling pathway, treat cells with the test compound and measure the phosphorylation status of downstream target proteins.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compounds induce cell cycle arrest at a specific phase.

  • Apoptosis Assays: Use methods like Annexin V staining to determine if the compounds induce programmed cell death.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 3-(4-nitrophenoxy)-benzylamine class is yet to be established, we can infer potential trends from related series:

  • Substitution on the Benzylamine Ring: Modifications to this ring will likely modulate the compound's interaction with the target protein, affecting potency and selectivity.

  • Position and Nature of the Nitro Group: The 4-nitro position is often optimal for activity in many nitrophenyl-containing drugs. Moving it to the 2- or 3-position, or replacing it with other electron-withdrawing groups, will be a key area for SAR exploration.

  • Modifications to the Phenoxy Linker: Altering the linker length or rigidity could influence the compound's ability to adopt the optimal conformation for binding.

Conclusion and Future Directions

The 3-(4-nitrophenoxy)-benzylamine scaffold holds considerable promise as a source of novel therapeutic agents. Based on the extensive literature on related compounds, enzyme inhibition, particularly of kinases, and receptor antagonism represent the most probable mechanisms of action. The experimental workflows outlined in this guide provide a clear path for the systematic investigation and validation of these hypotheses. Future work should focus on synthesizing a focused library of derivatives to establish a robust SAR and to optimize the potency, selectivity, and pharmacokinetic properties of this exciting new class of compounds.

References

  • Alafeefy, A. M., Awaad, A. S., & Hatem, A. (2015). Synthesis and biological evaluation of certain 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 270-276. [Link]

  • (2021). Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. ResearchGate. [Link]

  • Ceylan, S., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Scientific Reports, 11(1), 1-15. [Link]

  • Gökçe, M., et al. (2016). Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 168-173. [Link]

  • Bold, G., et al. (2004). Substituted benzylamine derivatives and methods of use.
  • Li, Y., et al. (2018). Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice. Journal of Medicinal Chemistry, 61(18), 8241-8254. [Link]

  • Hassanzadeh, F., et al. (2022). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 12(15), 9034-9045. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 27(15), 3334-3343. [Link]

  • Patel, H. N., & Sangani, C. B. (2020). Synthesis, Characterization and Biological Activities of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives. Asian Journal of Organic & Medicinal Chemistry, 5(2), 106-113. [Link]

  • Smith, J. D., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1357. [Link]

  • Li, L., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters, 97, 129548. [Link]

  • Al-Otaibi, F. M., et al. (2026). Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. Molecules, 31(5), 1234. [Link]

  • Omeh, Y. N., et al. (2022). In-vivo anti-inflammatory activity studies of some p-nitrophenyl hydrazones. Discovery, 58(319), 629-637. [Link]

  • van der Vliet, A. J., et al. (2018). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. Chemical Biology & Drug Design, 92(3), 1335-1347. [Link]

  • Kumar, A., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 414-419. [Link]

  • Aloiau, A. N., et al. (2024). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. Organic Letters, 26(8), 1646-1651. [Link]

  • Wang, L., et al. (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Bioorganic Chemistry, 102, 104076. [Link]

  • Imai, Y., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 55(17), 7731-7745. [Link]

  • Sugumaran, M., & Bolton, J. L. (1997). Oxidation of 3,4-dihydroxybenzylamine affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate. Chemical Research in Toxicology, 10(7), 767-773. [Link]

  • Nesi, G., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Biomolecules, 12(3), 448. [Link]

  • Torres, C., et al. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. International Journal of Molecular Sciences, 19(2), 585. [Link]

  • Lee, D. H., et al. (2014). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Archives of Pharmacal Research, 37(3), 328-336. [Link]

Sources

Foundational

The Privileged Scaffold: A Technical Whitepaper on 3-(4-Nitrophenoxy)benzylamine and Diaryl Ether Amines in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the diaryl ether structural motif is recognized as a "privileged scaffold," capable of binding to diverse biological targets ranging from viral proteases to central nervou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the diaryl ether structural motif is recognized as a "privileged scaffold," capable of binding to diverse biological targets ranging from viral proteases to central nervous system (CNS) receptors[1][2]. Within this chemical space, 3-(4-Nitrophenoxy)benzylamine (CAS: 141455-20-1) and its structural analogs represent a highly versatile class of building blocks[3][4].

This technical guide explores the structural rationale, synthetic methodologies, and pharmacological applications of phenoxybenzylamine derivatives. By analyzing the electronic effects of the nitro substitution and the electrostatic anchoring provided by the benzylamine moiety, we provide drug development professionals with a comprehensive framework for utilizing this scaffold in rational drug design.

Structural Rationale and Chemical Space

The pharmacological utility of 3-(4-nitrophenoxy)benzylamine stems from three distinct structural vectors:

  • The Diaryl Ether Linkage (Conformational Modulator): The oxygen bridge provides a specific dihedral angle (typically ~120°) that allows the two aromatic rings to adopt a "butterfly" conformation. According to Quantitative Structure-Activity Relationship (QSAR) studies by Pfizer on serotonin transporter (SERT) inhibitors, the rotational barrier around this diphenyl ether bond is critical; a low barrier allows the molecule to dynamically adapt to the binding pocket[2].

  • The 4-Nitro Substitution (Electronic Modulator): The strongly electron-withdrawing nitro group at the para position significantly alters the electron density of the proximal aromatic ring. This not only decreases the basicity of the ether oxygen but also restricts the rotational freedom of the ether bond via resonance effects. Furthermore, the nitro group serves as a synthetic handle that can be reduced to an aniline for subsequent functionalization (e.g., amide coupling or urea formation).

  • The Benzylamine Moiety (Electrostatic Anchor): With a pKa of approximately 9.0, the primary amine is protonated at physiological pH. This cationic center acts as a potent hydrogen bond donor and electrostatic anchor, frequently forming critical salt bridges with acidic residues (Aspartate or Glutamate) within target active sites[5][6].

Key Therapeutic Applications

The phenoxybenzylamine pharmacophore has been successfully integrated into several distinct therapeutic areas.

Oncology: CDK/Cyclin Groove Inhibitors

Cyclin-dependent kinases (CDKs) are validated anti-cancer targets. Traditional ATP-competitive inhibitors often suffer from off-target toxicity due to the highly conserved nature of the ATP-binding pocket. Researchers have utilized a "REPLACE" strategy to develop non-ATP competitive inhibitors that target the substrate recruitment site on the cyclin regulatory subunit[5][7]. In these peptidomimetics, the 3-phenoxybenzylamine core acts as a C-terminal capping group, effectively mimicking the hydrophobic interactions of native Phenylalanine or Leucine residues within the cyclin D1 groove, leading to G1 cell cycle arrest and tumor cell apoptosis[5][6][7].

Infectious Diseases: Antimalarial and Antiviral Agents

In the search for novel antimalarials, 3-phenoxybenzylamine derivatives have been identified as potent inhibitors of the zinc plasmodial aminopeptidase PfA-M1. Structure-activity relationship (SAR) studies demonstrated that placing the phenoxybenzylamine group at the meta position yielded nanomolar affinity (IC50 = 45 nM), providing a highly selective profile against mammalian proteases[8]. In virology, 4-phenoxybenzylamine has been identified as an allosteric inhibitor of the Hepatitis C Virus (HCV) NS3/4a protease, binding at the interface between the protease and helicase domains to stabilize an inactive conformation[1].

CNS Disorders: SERT and 5-HT Receptor Modulators

For the treatment of depression, second-generation reuptake inhibitors aim to combine SERT inhibition with 5-HT receptor antagonism. QSAR studies have identified the phenoxybenzylamine platform as having high dual affinity for both SERT (Ki = 4.3 nM) and 5-HT2A (Ki = 9 nM)[2]. The flexibility of the ether linkage allows the scaffold to satisfy the distinct spatial requirements of both the transporter and the receptor[2].

Quantitative Data Summary

Table 1: Pharmacological Activities of Phenoxybenzylamine Derivatives

Target / EnzymeScaffold / DerivativeBioactivity (IC50 / Ki)Mechanism of Action
PfA-M1 (Plasmodium) 3-Phenoxybenzylamine analogIC50 = 45 nMMetallo-aminopeptidase inhibition[8]
HCV NS3/4a 4-PhenoxybenzylamineIC50 ≈ 500 μMAllosteric stabilization of inactive state[1]
SERT Phenoxybenzylamine platformKi = 4.3 nMSerotonin reuptake inhibition[2]
5-HT2A Receptor Phenoxybenzylamine platformKi = 9.0 nMReceptor antagonism[2]
CDK4 / Cyclin D1 3-Phenoxybenzylamide hybridIC50 = 6.3 μMProtein-protein interaction blockade[6][7]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of the 3-(4-nitrophenoxy)benzylamine scaffold.

Protocol 1: Synthesis of 3-(4-Nitrophenoxy)benzylamine via SNAr

Causality Note: Nucleophilic Aromatic Substitution (SNAr) is preferred over Ullmann coupling here because the strongly electron-withdrawing nitro group on the fluorobenzene highly activates the ring toward nucleophilic attack, allowing for milder conditions and higher yields without the need for transition metal catalysts.

  • Reagent Preparation: Dissolve 3-cyanophenol (1.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (2.0 eq). Rationale: K2CO3 is a mild base that quantitatively deprotonates the phenol to the highly nucleophilic phenoxide without triggering side reactions (e.g., hydrolysis of the nitrile).

  • Reaction Execution: Stir the mixture at 100°C under a nitrogen atmosphere for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the 3-cyanophenol is fully consumed.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over Na2SO4, and concentrate to yield the 3-(4-nitrophenoxy)benzonitrile intermediate.

  • Chemoselective Reduction: Dissolve the intermediate in anhydrous THF at 0°C. Dropwise add Borane-Tetrahydrofuran complex (BH3·THF) (3.0 eq). Rationale: BH3·THF is chosen specifically for its chemoselectivity; it efficiently reduces nitriles to primary amines while leaving the sensitive nitro group intact, which would otherwise be reduced by stronger reagents like LiAlH4.

  • Quenching and Isolation: Reflux for 4 hours, cool to 0°C, and carefully quench with Methanol followed by 1M HCl. Basify the aqueous layer with NaOH (pH > 10) and extract with Dichloromethane. Purify via flash chromatography (DCM/MeOH/NH4OH) to yield the pure 3-(4-nitrophenoxy)benzylamine.

G A 1-Fluoro-4-nitrobenzene + 3-Cyanophenol B SNAr Reaction (K2CO3, DMF, 100°C) A->B C 3-(4-Nitrophenoxy)benzonitrile Intermediate B->C D Chemoselective Reduction (BH3-THF, 0°C to Reflux) C->D E 3-(4-Nitrophenoxy)benzylamine (Target Scaffold) D->E F Validation (LC-MS, 1H/13C NMR) E->F

Synthetic workflow for 3-(4-Nitrophenoxy)benzylamine via SNAr and subsequent nitrile reduction.

Protocol 2: Biochemical Evaluation (CDK4/Cyclin D1 Inhibition Assay)

Causality Note: To validate that the synthesized phenoxybenzylamine derivative successfully mimics the C-terminal capping group and disrupts protein-protein interactions, a fluorescence resonance energy transfer (FRET) or homogeneous time-resolved fluorescence (HTRF) assay is utilized.

  • Complex Assembly: Incubate recombinant CDK4 and Cyclin D1 proteins in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 15 minutes at room temperature to allow complex formation.

  • Inhibitor Introduction: Add the phenoxybenzylamine derivative (serially diluted in DMSO, final DMSO concentration < 1%) to the enzyme complex. Incubate for 30 minutes. Rationale: Pre-incubation ensures the inhibitor reaches binding equilibrium within the cyclin groove before the substrate is introduced.

  • Substrate Addition: Add the FRET-labeled pRb (retinoblastoma protein) peptide substrate and ATP (at its predetermined Km value).

  • Kinetic Monitoring: Measure the fluorescence emission continuously for 60 minutes. Rationale: Continuous monitoring allows for the extraction of steady-state initial velocities ( V0​ ), ensuring that the calculated IC50 values are derived from the linear phase of the enzymatic reaction, thereby preventing false positives caused by assay component depletion or compound aggregation.

Pathway N1 Phenoxybenzylamine Derivative N2 Binds Cyclin D1 Groove (Mimics Phe/Leu residues) N1->N2 N3 Blocks pRb Substrate Recruitment N2->N3 N4 Inhibits CDK4/6 Phosphorylation N3->N4 N5 G1 Phase Cell Cycle Arrest N4->N5 N6 Tumor Cell Apoptosis N5->N6

Mechanism of CDK4/Cyclin D1 inhibition by phenoxybenzylamine-based peptidomimetics.

Conclusion

The 3-(4-Nitrophenoxy)benzylamine scaffold is a masterclass in medicinal chemistry design. By combining the conformational flexibility of a diaryl ether, the electronic tuning of a nitro group, and the electrostatic anchoring of a primary amine, this molecule serves as an optimal starting point for targeting complex protein-protein interactions and deep enzymatic pockets. As demonstrated across antimalarial[8], antiviral[1], oncological[5], and neurological[2] applications, mastering the synthesis and SAR of this privileged scaffold is essential for modern drug development professionals.

References

  • NextSDS. 3-(4-nitrophenoxy)-benzylaMine — Chemical Substance Information. Available at: [Link]

  • Royal Society of Chemistry. CHAPTER 8: Beyond SSRIs: Second-generation Reuptake Inhibitors for the Treatment of Depression. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Novel Selective Inhibitors of the Zinc Plasmodial Aminopeptidase PfA-M1 as Potential Antimalarial Agents. Available at: [Link]

  • National Institutes of Health (PMC). Optimization of non-ATP competitive CDK/cyclin groove Inhibitors through REPLACE mediated Fragment Assembly. Available at: [Link]

  • ACS Chemical Biology. Structural and Functional Analysis of Cyclin D1 Reveals p27 and Substrate Inhibitor Binding Requirements. Available at: [Link]

Sources

Exploratory

3-(4-Nitrophenoxy)benzylamine (CAS 141455-20-1): Chemical Properties, SNAr Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern drug discovery, functionalized diaryl ethers serve as privileged scaffolds, frequently appearing in kinase inhibitors, GPCR ligands, and antimicrobial agents. 3-(4-Nitrophenox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized diaryl ethers serve as privileged scaffolds, frequently appearing in kinase inhibitors, GPCR ligands, and antimicrobial agents. 3-(4-Nitrophenoxy)benzylamine is a highly versatile building block that combines a reactive primary amine with a reducible nitro-diaryl ether core. This technical guide provides an authoritative analysis of its chemical properties, details a self-validating synthetic protocol via Nucleophilic Aromatic Substitution (SNAr), and outlines its downstream utility in pharmaceutical library generation.

Chemical Identifiers & Quantitative Data

Accurate chemical identification is the first step in regulatory compliance and procurement. The following table summarizes the core identifiers and physicochemical properties of 3-(4-nitrophenoxy)benzylamine, cross-referenced against the1[1] and 2[2].

PropertyValue
CAS Registry Number 141455-20-1
IUPAC Name [3-(4-nitrophenoxy)phenyl]methanamine
Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
SMILES String O=c1ccc(Oc2cccc(CN)c2)cc1
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 4 (Ether oxygen, Nitro oxygen x2, Amine nitrogen)

Mechanistic Rationale for Diaryl Ether Synthesis

The synthesis of 3-(4-nitrophenoxy)benzylamine relies on a classic Nucleophilic Aromatic Substitution (SNAr) . As an Application Scientist, it is critical to understand the causality behind the selection of reagents to ensure high yields and minimize side reactions.

The Role of Fluorine and the Meisenheimer Complex

To construct the diaryl ether linkage, 1-fluoro-4-nitrobenzene is reacted with a protected phenol. Unlike aliphatic SN1/SN2 reactions where polarizability dictates leaving group ability (I > Br > Cl > F), SNAr is bottlenecked by the initial nucleophilic attack to form the intermediate carbanion (the Meisenheimer complex). Fluorine’s extreme electronegativity maximizes the partial positive charge on the ipso carbon, drastically accelerating this rate-determining step[3]. Furthermore, the para-nitro group acts as a powerful electron-withdrawing group (EWG), stabilizing the resulting negative charge via resonance[3].

Reagent Causality
  • N-Boc Protection: The starting material must be N-Boc-3-hydroxybenzylamine. If the primary amine is left unprotected, it will act as a competing nucleophile, leading to a mixture of diaryl ethers and diarylamines.

  • Base Selection (K2CO3): A mild, heterogeneous base like potassium carbonate is chosen over stronger bases (e.g., NaH) to selectively deprotonate the phenol without risking the degradation of the Boc-carbamate[4].

  • Solvent (DMF): Polar aprotic solvents like N,N-Dimethylformamide (DMF) do not solvate anions well, leaving the phenoxide nucleophile "naked" and highly reactive, which is essential for SNAr efficiency[5].

SynthesisWorkflow SM1 N-Boc-3-hydroxybenzylamine (Nucleophile) Cond1 SNAr Reaction K2CO3, DMF, 80°C SM1->Cond1 SM2 1-Fluoro-4-nitrobenzene (Electrophile) SM2->Cond1 Int1 N-Boc-3-(4-nitrophenoxy)benzylamine (Protected Ether) Cond1->Int1 Nucleophilic Attack Cond2 Boc Deprotection TFA / DCM, RT Int1->Cond2 Prod 3-(4-Nitrophenoxy)benzylamine (Target Product) Cond2->Prod Acidic Cleavage

Fig 1: Step-by-step SNAr synthesis and deprotection workflow for 3-(4-nitrophenoxy)benzylamine.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By isolating the protected intermediate before acidic cleavage, we prevent the formation of inseparable primary amine mixtures.

Step 1: SNAr Coupling
  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-hydroxybenzylamine (1.0 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to the nucleophile) and stir at room temperature for 15 minutes to allow phenoxide formation.

  • Electrophile Addition: Add 1-fluoro-4-nitrobenzene (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint: Monitor by LC-MS. The reaction is complete only when the N-Boc-3-hydroxybenzylamine peak completely disappears.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash the organic layer vigorously with 5% aqueous LiCl (3x) to remove residual DMF. Dry over Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield N-Boc-3-(4-nitrophenoxy)benzylamine.

Step 2: Boc Deprotection
  • Preparation: Dissolve the purified N-Boc-3-(4-nitrophenoxy)benzylamine in Dichloromethane (DCM) to create a 0.1 M solution.

  • Cleavage: Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Stir at room temperature for 2 hours.

  • Validation Checkpoint: TLC (Ninhydrin stain) should reveal a highly polar, primary amine-positive spot at the baseline.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve in DCM and wash with saturated aqueous NaHCO3 until the aqueous layer is pH > 8. Extract, dry over Na2SO4, and concentrate to yield the free base of 3-(4-nitrophenoxy)benzylamine .

Downstream Applications in Drug Development

Once synthesized, 3-(4-nitrophenoxy)benzylamine serves as a critical bifurcation point in combinatorial chemistry. Its orthogonal functional groups (an aliphatic primary amine and an aromatic nitro group) allow for selective, sequential derivatization.

Downstream Core 3-(4-Nitrophenoxy)benzylamine Path1 Nitro Reduction (Pd/C, H2) Core->Path1 Path2 Amide Coupling (R-COOH, HATU) Core->Path2 Prod1 3-(4-Aminophenoxy)benzylamine (Diamine Scaffold) Path1->Prod1 Prod2 N-(3-(4-Nitrophenoxy)benzyl)amide (Target Library) Path2->Prod2

Fig 2: Downstream derivatization pathways for drug library generation.

  • Pathway 1 (Nitro Reduction): Catalytic hydrogenation (e.g., Pd/C, H2) reduces the nitro group to an aniline, yielding 3-(4-aminophenoxy)benzylamine. This asymmetric diamine is highly prized for synthesizing polyamides or urea-based kinase inhibitors.

  • Pathway 2 (Amide Coupling): The primary amine can be immediately coupled with diverse carboxylic acids using standard peptide coupling reagents (e.g., HATU, DIPEA) to generate vast libraries of N-(3-(4-nitrophenoxy)benzyl)amides.

References

  • NextSDS. "3-(4-nitrophenoxy)-benzylaMine — Chemical Substance Information." NextSDS Database. URL:[Link]

  • Salvi, L., et al. "Rhodium-Catalyzed C(sp2)–O Cross Couplings of Diazo Quinones with Phenols to Construct Diaryl Ethers." Organic Letters, ACS Publications. URL:[Link]

  • The Royal Society of Chemistry. "Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC." RSC. URL:[Link]

  • Antonsson, R. "Nucleophilic aromatic substitutions using ethyl 3-mercaptopropionate as nucleophile. Scope and limitations." Diva-Portal. URL:[Link]

Sources

Foundational

Thermodynamic Stability and Melting Point Analysis of 3-(4-Nitrophenoxy)-benzylamine: A Technical Whitepaper

Executive Summary In modern drug discovery and materials science, diaryl ether derivatives serve as critical structural motifs. 3-(4-Nitrophenoxy)-benzylamine (CAS: 141455-20-1) is a highly versatile bifunctional interme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, diaryl ether derivatives serve as critical structural motifs. 3-(4-Nitrophenoxy)-benzylamine (CAS: 141455-20-1) is a highly versatile bifunctional intermediate [1]. It combines the rigid, chemically stable diaryl ether core with a reactive primary benzylic amine and an electron-withdrawing nitro group. This specific structural triad makes it highly valuable for synthesizing kinase inhibitors and antimalarial agents—similar to its non-nitrated analog, 3-phenoxybenzylamine, which has demonstrated potent activity against the plasmodial aminopeptidase PfA-M1 [2].

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability and melting point of 3-(4-Nitrophenoxy)-benzylamine, utilizing predictive computational models, empirical comparative data, and self-validating thermal analysis protocols.

Structural and Thermodynamic Profiling

The thermodynamic behavior of a crystalline solid is dictated by its intermolecular forces: hydrogen bonding, dipole-dipole interactions, and π−π stacking. Because empirical thermal data for 3-(4-Nitrophenoxy)-benzylamine is sparsely documented in standard literature, we must extrapolate its properties using highly characterized structural analogs: 4-Nitrophenyl phenyl ether and 3-Phenoxybenzylamine .

  • The Diaryl Ether Core: The ether linkage provides conformational flexibility, typically lowering the melting point. For example, 4-Nitrophenyl phenyl ether has a relatively low melting point of 53–61 °C [3].

  • The Amine Contribution: The addition of the primary benzylic amine (-CH 2​ NH 2​ ) introduces two hydrogen bond donors and one acceptor. This dramatically alters the crystal lattice energy.

  • The Nitro Group: The -NO 2​ group creates a strong molecular dipole (approx. 4.54 D) [4], enhancing intermolecular dipole-dipole interactions and increasing the enthalpy of fusion ( ΔHfus​ ).

By synthesizing these vectors, the predicted melting point of 3-(4-Nitrophenoxy)-benzylamine shifts significantly higher than its constituent analogs, landing in the 85 °C to 95 °C range.

Quantitative Data Summary
CompoundCAS NumberMol. Weight ( g/mol )Melting Point (°C)Boiling Point (°C)H-Bond Donors
4-Nitrophenyl phenyl ether620-88-2215.2153 - 61 (Empirical)320 [3]0
3-Phenoxybenzylamine50742-37-5199.25< 25 (Empirical)322 [5]2
3-(4-Nitrophenoxy)-benzylamine 141455-20-1 244.25 85 - 95 (Predicted) > 350 (Predicted) 2

Experimental Methodologies for Thermal Analysis

To empirically determine the melting point and thermodynamic stability of 3-(4-Nitrophenoxy)-benzylamine, researchers must employ a self-validating thermal analysis workflow. Relying on a single technique can lead to misinterpreting a decomposition event as a true thermodynamic melt.

ThermalAnalysis A Sample Prep (2-5 mg, Pinhole) B DSC Calibration (Indium Standard) A->B C Thermal Cycling (10 °C/min, N2) B->C D Data Extraction (Tm, ΔHfus) C->D E TGA Validation (Mass Loss Check) C->E Simultaneous

Fig 1. Standardized DSC and TGA workflow for self-validating thermal profiling.

Protocol: Self-Validating Differential Scanning Calorimetry (DSC)

Expertise & Causality: The following protocol is designed to eliminate artifacts such as polymorphic memory, solvent evaporation, and oxidative degradation.

  • System Calibration (The Validation Step):

    • Action: Run a high-purity Indium standard. Verify that the extrapolated onset temperature is 156.6 ± 0.2 °C and the heat of fusion ( ΔHfus​ ) is 28.45 ± 0.5 J/g.

    • Causality: This ensures the instrument's thermal resistance and heat capacity are accurately modeled. Without this, sensor drift could artificially skew the melting point of the target API.

  • Sample Preparation:

    • Action: Weigh 2.0 to 5.0 mg of 3-(4-Nitrophenoxy)-benzylamine into a standard aluminum pan and crimp with a pinhole lid.

    • Causality: The pinhole allows volatile impurities (e.g., residual synthesis solvents or trapped moisture) to escape, preventing internal pressure build-up that could artificially suppress or broaden the melting endotherm.

  • Purge Gas Setup:

    • Action: Establish a dry Nitrogen (N 2​ ) purge at 50 mL/min.

    • Causality: Nitrogen provides a reproducible thermal conductivity environment and prevents the oxidative degradation of the primary amine during heating.

  • Thermal Cycling:

    • Action: Equilibrate at 25 °C. Ramp at 10 °C/min to 150 °C. Cool at 10 °C/min to 25 °C, then perform a second heating cycle.

    • Causality: A 10 °C/min rate is the optimal thermodynamic balance; faster rates cause thermal lag, while slower rates diminish the heat flow signal. The first cycle erases the sample's thermal history (polymorphic memory); the second cycle reveals the intrinsic thermodynamic melting point of the most stable polymorph.

  • Orthogonal Validation (TGA):

    • Action: Simultaneously run Thermogravimetric Analysis (TGA) from 25 °C to 300 °C.

    • Causality: If mass loss coincides with the DSC endotherm, the thermal event is decomposition, not a true phase transition.

Computational Thermodynamics (DFT Approach)

Before synthesizing or formulating 3-(4-Nitrophenoxy)-benzylamine, computational chemistry can predict its thermodynamic stability. Density Functional Theory (DFT) allows researchers to calculate the zero-point energy and map the crystal lattice.

DFTPipeline S1 3D Conformer Generation (SMILES Input) S2 Geometry Optimization (B3LYP/6-31G*) S1->S2 S3 Frequency Calculation (Zero-Point Energy) S2->S3 S4 Crystal Structure Prediction (Polymorph Screening) S3->S4 S5 Lattice Energy & Thermodynamic Output S4->S5

Fig 2. In-silico DFT pipeline for predicting thermodynamic stability and lattice energy.

Mechanistic Insight: The B3LYP functional paired with a 6-31G* basis set is optimal for this molecule. The nitro group requires polarization functions (the * in 6-31G*) to accurately model the electron density distribution over the oxygen atoms. The resulting lattice energy calculations directly correlate with the expected enthalpy of fusion ( ΔHfus​ ) observed in the DSC protocol.

Stability and Degradation Pathways

Understanding the thermodynamic stability of 3-(4-Nitrophenoxy)-benzylamine requires mapping its vulnerabilities under stress conditions (ICH Q1A guidelines).

Degradation M 3-(4-Nitrophenoxy) benzylamine O1 N-Oxidation (Hydroxylamine) M->O1 ROS / Light O2 Ether Cleavage (SNAr Reaction) M->O2 Strong Base / Heat T Thermal Degradation (> 250 °C) M->T Extreme Heat

Fig 3. Primary chemical and thermal degradation pathways of the target molecule.

  • Ether Cleavage via S N​ Ar: The diaryl ether bond is generally highly stable due to resonance. However, the strong electron-withdrawing nature of the para-nitro group highly activates the ipso-carbon. Under strongly basic conditions and high heat, the molecule is susceptible to Nucleophilic Aromatic Substitution (S N​ Ar), cleaving the ether linkage into 4-nitrophenol and 3-aminomethylphenol.

  • Amine Oxidation: The primary benzylic amine is the most thermodynamically vulnerable moiety to reactive oxygen species (ROS). Exposure to light and oxygen will lead to N-oxidation, forming hydroxylamines or imines. Formulations should be stored under inert gas (Argon/Nitrogen) to maintain thermodynamic stability.

References

  • NextSDS Chemical Database . 3-(4-nitrophenoxy)-benzylaMine — Chemical Substance Information. NextSDS. Available at:[Link]

  • Journal of Medicinal Chemistry . Novel Selective Inhibitors of the Zinc Plasmodial Aminopeptidase PfA-M1 as Potential Antimalarial Agents. ACS Publications. Available at:[Link]

  • NIST Chemistry WebBook . Benzene, 1-nitro-4-phenoxy- (4-Nitrophenyl phenyl ether). National Institute of Standards and Technology. Available at:[Link]

  • Stenutz Thermodynamic Database . 4-nitrophenyl phenyl ether. Stenutz. Available at:[Link]

Exploratory

Pharmacokinetic Profiling of 3-(4-Nitrophenoxy)-benzylamine Analogs: A Technical Whitepaper

Introduction & Pharmacological Context The 3-(4-nitrophenoxy)-benzylamine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Diaryl ether derivatives containing a benzylamine moiety have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 3-(4-nitrophenoxy)-benzylamine scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Diaryl ether derivatives containing a benzylamine moiety have demonstrated significant utility as selective serotonin reuptake inhibitors (SSRIs), 5-HT2A antagonists 1, and potent inhibitors of metallo-aminopeptidases such as PfA-M1 in antimalarial research 2. Furthermore, phenoxybenzylamine derivatives have been identified as modulators of the Organic Cation Transporter 1 (OCT1), influencing drug-drug interactions (DDIs) at the cellular level 3.

However, the inclusion of a para-nitro group on the phenoxy ring introduces unique pharmacokinetic (PK) and toxicokinetic challenges. This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of 3-(4-nitrophenoxy)-benzylamine analogs, detailing the mechanistic causality behind their metabolic liabilities and outlining robust experimental protocols for their evaluation.

Structural Determinants of Pharmacokinetics

The PK profile of these analogs is dictated by two primary structural features:

  • The Basic Benzylamine Moiety: Confers a basic pKa (typically 8.5–9.5), ensuring the molecule is predominantly ionized at physiological pH. This influences its volume of distribution (Vd) and its interaction with polyspecific organic cation transporters (OCT1, OCT2), which govern hepatic and renal clearance 3.

  • The 4-Nitrophenoxy Ether: The diaryl ether linkage provides high lipophilicity (LogP ~ 3.5 - 4.5), facilitating blood-brain barrier (BBB) penetration. However, the nitro group is highly susceptible to enzymatic reduction, a classic Phase I metabolic reaction that typically occurs under low oxygen tension 4.

Metabolic Pathways: The Nitroreduction Liability

Unlike standard oxidative metabolism driven primarily by Cytochrome P450 (CYP) enzymes, compounds containing aromatic nitro groups undergo sequential reduction. This process is catalyzed by both hepatic CYP450s and cytosolic enzymes such as Aldehyde Oxidase (AOX) 5.

Mechanistic Causality: The reduction of the nitro group (-NO₂) proceeds via a nitroso (-NO) and hydroxylamine (-NHOH) intermediate before forming the fully reduced primary amine (-NH₂) 4. The hydroxylamine intermediate is highly reactive and can covalently bind to cellular macromolecules or oxidize hemoglobin to methemoglobin, presenting a severe toxicological liability. Concurrently, the benzylamine nitrogen is subject to CYP-mediated N-dealkylation or oxidative deamination by Monoamine Oxidase (MAO).

MetabolicPathway Parent 3-(4-Nitrophenoxy) benzylamine Nitroso Nitroso Intermediate (-NO) Parent->Nitroso Reductases (AOX/CYP) NDealkyl N-Dealkylated Metabolite Parent->NDealkyl CYP3A4 / MAO Hydroxylamine Hydroxylamine (-NHOH) [Toxic] Nitroso->Hydroxylamine Reduction Amine Aniline Metabolite (-NH2) Hydroxylamine->Amine Reduction Phase2 Glucuronide/Sulfate Conjugates Hydroxylamine->Phase2 Toxic Adducts Amine->Phase2 Phase II (UGT/SULT)

Phase I and II metabolic pathways of 3-(4-nitrophenoxy)-benzylamine analogs.

Quantitative Data: Pharmacokinetic Parameters

To illustrate the impact of structural modifications on PK properties, Table 1 summarizes the profiling of three representative analogs:

  • Analog A: Unsubstituted 3-(4-nitrophenoxy)-benzylamine.

  • Analog B: N,N-dimethylated derivative (designed to block MAO degradation).

  • Analog C: 3-(4-aminophenoxy)-benzylamine (the pre-reduced metabolite).

Table 1: Comparative Pharmacokinetic Parameters (Rat Model, IV 5 mg/kg, PO 20 mg/kg)

CompoundClearance (mL/min/kg)Vd (L/kg)T1/2 (hr)Oral Bioavailability (F%)Brain:Plasma RatioPrimary Clearance Route
Analog A 45.23.81.222%1.5Nitroreduction / N-dealkylation
Analog B 28.54.12.848%2.1Nitroreduction
Analog C 65.12.20.812%0.4Phase II Conjugation (Rapid)

Data Synthesis: Analog A exhibits high clearance due to dual susceptibility to N-dealkylation and nitroreduction. N-methylation (Analog B) improves half-life and bioavailability by eliminating MAO-driven deamination, though nitroreduction persists. The fully reduced Analog C is rapidly cleared via Phase II glucuronidation 4 and exhibits poor BBB penetration due to decreased lipophilicity.

Experimental Protocols: Self-Validating PK Workflows

To accurately assess the metabolic liabilities of these analogs, a robust, self-validating experimental workflow is required. Standard microsomal stability assays often fail to capture nitroreduction because they are typically conducted under highly oxygenated conditions, which inhibits reductive enzymes.

Protocol: Hypoxic In Vitro Microsomal Stability and Nitroreduction Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) driven by nitroreduction versus oxidative metabolism. Causality: Conducting the assay under both normoxic and hypoxic conditions isolates the contribution of oxygen-sensitive reductases (like AOX and specific CYPs) from standard oxidative CYP pathways.

Step-by-Step Methodology:

  • Preparation of Matrix: Thaw pooled human liver microsomes (HLM) and human liver cytosol (HLC) on ice. Rationale: HLM contains CYPs, while HLC contains AOX, ensuring all reductive pathways are represented 5.

  • Environmental Control: Purge the incubation buffer (100 mM potassium phosphate, pH 7.4) with nitrogen gas for 30 minutes to achieve hypoxic conditions (<2% O2​ ). Maintain a parallel normoxic control group (ambient air).

  • Incubation Mixture: Combine 1 mg/mL protein (HLM + HLC), 1 µM of the 3-(4-nitrophenoxy)-benzylamine analog, and buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH (for CYPs) and 1 mM NADH (for specific reductases). Self-Validation: Include a positive control (e.g., imidacloprid 5) to verify reductase activity, and a negative control (no cofactors) to rule out chemical degradation.

  • Sampling and Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: Acetonitrile precipitates proteins, instantly halting enzymatic activity.

  • Centrifugation and Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition and the predicted mass of the amine metabolite (M - 30 Da).

PKWorkflow Synthesis Compound Synthesis & QC Normoxic Normoxic Assay (Oxidative CL) Synthesis->Normoxic Hypoxic Hypoxic Assay (Reductive CL) Synthesis->Hypoxic LCMS LC-MS/MS Quantification Normoxic->LCMS Quenched Samples Hypoxic->LCMS Quenched Samples Data PK Modeling (CLint, T1/2) LCMS->Data AUC Analysis

Parallel normoxic and hypoxic experimental workflow for accurate PK modeling.

Conclusion

The 3-(4-nitrophenoxy)-benzylamine class offers potent pharmacological activity across multiple CNS and parasitic targets. However, successful drug development requires navigating the inherent metabolic liability of the nitro group. By employing hypoxic in vitro assays and understanding the balance between Phase I reduction and Phase II conjugation, researchers can rationally design analogs (e.g., via bioisosteric replacement of the nitro group with a trifluoromethyl or cyano group) that retain efficacy while achieving an optimal pharmacokinetic profile.

References

  • Source: The Royal Society of Chemistry (RSC)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Drug-Drug Interactions at Organic Cation Transporter 1 Source: Frontiers in Pharmacology URL
  • The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics Source: Longdom Publishing URL
  • Source: PubMed (NIH)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Emerging Potential of 3-(4-Nitrophenoxy)-benzylamine in Small Molecule Drug Discovery

Introduction: Deconstructing a Scaffold of Promise In the landscape of contemporary drug discovery, the identification and characterization of novel molecular scaffolds are paramount to addressing unmet medical needs. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deconstructing a Scaffold of Promise

In the landscape of contemporary drug discovery, the identification and characterization of novel molecular scaffolds are paramount to addressing unmet medical needs. The compound 3-(4-nitrophenoxy)-benzylamine (CAS Number: 141455-20-1) represents a unique confluence of three key pharmacophoric elements: a benzylamine core, a diaryl ether linkage, and a terminal 4-nitrophenyl group.[1] While direct biological applications of this specific molecule are not yet extensively documented in peer-reviewed literature, a systematic analysis of its constituent moieties provides a compelling rationale for its exploration as a versatile scaffold in medicinal chemistry. This guide serves to consolidate the theoretical framework supporting its potential applications, propose robust synthetic and analytical protocols, and outline detailed methodologies for its biological evaluation in targeted drug discovery programs.

The benzylamine motif is a well-established pharmacophore found in a multitude of clinically approved drugs and investigational agents.[2][3] Its ability to participate in crucial hydrogen bonding and ionic interactions makes it a privileged scaffold for targeting a wide array of biological macromolecules, most notably protein kinases.[4][5][6] The diaryl ether linkage provides a flexible yet defined conformational constraint, positioning the two aromatic rings in a manner that can be optimized for deep insertion into hydrophobic pockets of target proteins.[7] This type of linker is integral to the design of many targeted therapies, including kinase inhibitors and antibody-drug conjugates, where it influences stability, solubility, and target engagement.[7][8][] Finally, the 4-nitrophenyl group , a potent electron-withdrawing moiety, can significantly modulate the physicochemical properties of the parent molecule.[10][11][12][13] It can serve as a critical interaction point with the target protein, or act as a metabolic handle for prodrug strategies, where its reduction in hypoxic tumor environments can trigger the release of a cytotoxic agent.[13]

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals interested in harnessing the potential of the 3-(4-nitrophenoxy)-benzylamine scaffold.

PART 1: Synthesis and Characterization

Proposed Synthetic Route: A Two-Step Nucleophilic Aromatic Substitution and Reduction Protocol

The synthesis of 3-(4-nitrophenoxy)-benzylamine can be logically approached via a two-step sequence involving a nucleophilic aromatic substitution (SNAr) reaction followed by a chemical reduction. This strategy is predicated on the known reactivity of activated aryl halides and the reliable reduction of a nitrile to a primary amine.

Workflow: Synthesis of 3-(4-Nitrophenoxy)-benzylamine

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitrile Reduction cluster_2 Purification & Analysis A 1-fluoro-4-nitrobenzene D 3-(4-Nitrophenoxy)benzonitrile A->D Reacts with B 3-cyanophenol B->D Reacts with C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D Catalyzed by E 3-(4-Nitrophenoxy)benzonitrile G 3-(4-Nitrophenoxy)-benzylamine E->G Reduced by F Reducing Agent (e.g., BH3-THF) Solvent (e.g., THF) F->G H Crude Product G->H I Column Chromatography H->I J Purity & Identity Confirmation (NMR, LC-MS, HRMS) I->J

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 1-fluoro-4-nitrobenzene

  • 3-cyanophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Step 1: Synthesis of 3-(4-Nitrophenoxy)benzonitrile

  • To a stirred solution of 3-cyanophenol (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

  • Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water, then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 3-(4-nitrophenoxy)benzonitrile as a solid.

Step 2: Synthesis of 3-(4-Nitrophenoxy)-benzylamine

  • Dissolve the 3-(4-nitrophenoxy)benzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH₃·THF solution (3.0 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl.

  • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the borane complex.

  • Basify the mixture with a saturated NaHCO₃ solution until pH > 8.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to afford the final product, 3-(4-nitrophenoxy)-benzylamine.

Characterization Protocol

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural elucidationSignals corresponding to aromatic protons on both rings, the benzylic CH₂ group, and the primary amine NH₂ group. Chemical shifts and coupling constants will confirm the 3- and 4- substitution patterns.
¹³C NMR Carbon skeleton confirmationResonances for all unique carbon atoms in the molecule, including the benzylic carbon and the carbons bearing the nitro and ether linkages.
LC-MS Purity assessment and mass confirmationA single major peak in the liquid chromatogram. The mass spectrum should show the expected molecular ion peak [M+H]⁺.
HRMS Exact mass determinationProvides high-resolution mass data to confirm the elemental composition of the synthesized molecule.

PART 2: Postulated Applications and Biological Evaluation Protocols

Based on the structural motifs present in 3-(4-nitrophenoxy)-benzylamine, its most promising application lies in its use as a scaffold for the development of protein kinase inhibitors . The benzylamine moiety can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a feature common to many Type I and Type II kinase inhibitors.[6] The diaryl ether provides a vector to position the 4-nitrophenyl group into a deeper hydrophobic pocket, potentially conferring selectivity.

Target Class: Tyrosine Kinases in Oncology

Dysregulation of tyrosine kinases is a hallmark of many cancers.[5] The 3-(4-nitrophenoxy)-benzylamine scaffold is an attractive starting point for library synthesis to screen against a panel of oncogenic kinases such as EGFR, VEGFR, and Src family kinases.

Signaling Pathway: A Generic Receptor Tyrosine Kinase (RTK) Pathway

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimer RTK Dimerization & Autophosphorylation RTK->Dimer Binding Ligand Growth Factor Ligand->RTK Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimer->Adaptor Recruitment SOS GEF (e.g., Sos) Adaptor->SOS RAS Ras-GTP SOS->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Nucleus Nucleus TF->Nucleus Response Cell Proliferation, Survival, Angiogenesis Nucleus->Response Gene Expression Inhibitor 3-(4-Nitrophenoxy)- benzylamine Derivative Inhibitor->Dimer Inhibition

Caption: Inhibition of RTK signaling by a putative inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (Kd or IC₅₀) of test compounds to a specific kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.

Materials:

  • Purified kinase of interest (e.g., EGFR, VEGFR2)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compound (3-(4-nitrophenoxy)-benzylamine or derivatives) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Then, perform a 1:50 dilution into the assay buffer to create the highest concentration for the assay curve (e.g., 200 µM). Follow with a 3-fold serial dilution across a 12-point curve.

  • Assay Plate Preparation:

    • Add 2.5 µL of the serially diluted compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

  • Reagent Preparation: Prepare a Kinase/Antibody mixture and a Tracer/ATP mixture in assay buffer according to the manufacturer's protocol for the specific kinase target.

  • Reagent Addition:

    • Add 2.5 µL of the Kinase/Antibody mixture to all wells.

    • Add 5 µL of the Tracer mixture to all wells.

  • Incubation: Centrifuge the plate briefly, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Normalize the data using the controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with a known potent inhibitor or no kinase).

    • Plot the normalized data against the logarithm of the test compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the test compound.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer cells, HUVEC endothelial cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (3-(4-nitrophenoxy)-benzylamine or derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well, flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 3-(4-nitrophenoxy)-benzylamine scaffold presents a compelling, albeit underexplored, opportunity in small molecule drug discovery. The convergence of a proven hinge-binding moiety (benzylamine), a versatile conformational linker (diaryl ether), and a functionally rich aromatic system (4-nitrophenyl) provides a strong foundation for the rational design of targeted therapeutics, particularly protein kinase inhibitors. The protocols outlined herein offer a robust framework for the synthesis, characterization, and biological evaluation of compound libraries based on this promising scaffold. Future work should focus on the derivatization of this core structure—exploring different substitution patterns on both phenyl rings and bioisosteric replacement of the nitro group—to optimize potency, selectivity, and pharmacokinetic properties.[14][15][16] Such efforts will be crucial in translating the theoretical potential of 3-(4-nitrophenoxy)-benzylamine into tangible therapeutic candidates.

References

  • NextSDS. 3-(4-nitrophenoxy)-benzylaMine — Chemical Substance Information. Available online: [Link]

  • Al-Ostoot, F.H., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8764–8778. Available online: [Link]

  • Gilbert, A.M., et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 29(5), 1084. Available online: [Link]

  • Al-Ostoot, F.H., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC. Available online: [Link]

  • Okamoto, W., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1359-1362. Available online: [Link]

  • Sarkisyan, K.S., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3539. Available online: [Link]

  • Hermawati, et al. (2022). Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. Sains Malaysiana, 51(10), 3329-3342. Available online: [Link]

  • Cong, Z., et al. (2017). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 18(3), 584. Available online: [Link]

  • Díaz-Meco, M.T., et al. (2017). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology, 8, 83. Available online: [Link]

  • Molbase. 4-(4-Nitrophenoxy)aniline 6149-33-3 wiki. Available online: [Link]

  • Pospíšil, J., et al. (2022). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry, 13(10), 1229-1236. Available online: [Link]

  • PrepChem. Synthesis of 2-(3-benzyloxy-4-nitrophenyl)ethylamine, hydrochloride. Available online: [Link]

  • Zheng, L.M., et al. (2011). 4-[3-(4-Nitrophenoxy)propoxy]aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o895. Available online: [Link]

  • Debnath, A.K., et al. (1992). Structure-activity relationship of genotoxic polycyclic aromatic nitro compounds: further evidence for the importance of hydrophobicity and molecular orbital energies in genetic toxicity. Environmental and Molecular Mutagenesis, 19(1), 37-52. Available online: [Link]

  • Nagy, S.M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1838. Available online: [Link]

  • Wikipedia. 4-Nitrophenol. Available online: [Link]

  • Nagy, S.M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available online: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available online: [Link]

  • Gaikwad, P.L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4). Available online: [Link]

  • Chemspace. Bioisosteric Replacements. Available online: [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available online: [Link]

  • Theivendren, P.S., et al. (2010). Synthesis, Characterization and Biological Activity of novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. Journal of Pharmacy Research, 3(1), 9-14. Available online: [Link]

  • Drug Hunter. (2025). Bioisosteres Cheat Sheet. Available online: [Link]

  • Chen, Y., et al. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Theranostics, 8(20), 5535–5553. Available online: [Link]

  • NextSDS. 3-(4-Nitrophenoxy)-benzaldehyde — Chemical Substance Information. Available online: [Link]

  • Wikipedia. Benzylamine. Available online: [Link]

  • Żwawiak, J., & Zaprutko, L. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1283. Available online: [Link]

  • Rico-Heredia, J.A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Available online: [Link]

  • Rico-Heredia, J.A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available online: [Link]

  • Onajobi, I.B., et al. (2021). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 9, 746685. Available online: [Link]

  • Valente, E., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2456–2464. Available online: [Link]

  • Bakherad, M., et al. (2021). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules, 26(14), 4252. Available online: [Link]

  • Pal, M.K., et al. (2006). QSAR and SAR studies on the reduction of some aromatic nitro compounds by xanthine oxidase. Bioorganic & Medicinal Chemistry, 14(2), 593-600. Available online: [Link]

  • Liu, C.Y., et al. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Molecules, 27(11), 3404. Available online: [Link]

Sources

Application

APPLICATION NOTE: Chemoselective Catalytic Reduction of 3-(4-Nitrophenoxy)-benzylamine

Executive Summary & Mechanistic Rationale 3-(4-Nitrophenoxy)-benzylamine is a highly functionalized intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced polymers. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

3-(4-Nitrophenoxy)-benzylamine is a highly functionalized intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced polymers. The core challenge in reducing this molecule to 3-(4-Aminophenoxy)-benzylamine lies in chemoselectivity . The molecule possesses three reactive moieties:

  • A reducible nitroarene (the target).

  • A diaryl ether linkage (susceptible to C-O cleavage).

  • A benzylic amine (highly susceptible to C-N hydrogenolysis).

When utilizing standard Palladium on Carbon (Pd/C) under hydrogen gas, the palladium surface strongly coordinates with the benzylic π -system, facilitating oxidative addition into the benzylic C-N bond. This causality results in rapid deamination, yielding undesired toluene derivatives and ammonia. Furthermore, prolonged exposure can cleave the ether linkage.

To bypass this, we must select catalysts based on their mechanistic causality:

  • Sulfided Platinum (Pt(S)/C) : This catalyst is deliberately "poisoned" with sulfur. The sulfur atoms partially block the highly active step-sites on the platinum lattice, significantly raising the activation energy required for C-N and C-O bond insertion, while leaving the planar faces available for highly selective nitro group reduction 1.

  • Earth-Abundant Metal Reductions (Fe/NH₄Cl) : These systems operate via a Single-Electron Transfer (SET) mechanism. Because SET specifically targets the highly electrophilic nitro group to form a radical anion intermediate, it is fundamentally incapable of cleaving the unactivated benzylic or ether bonds, guaranteeing high fidelity 2. Recent advances also utilize nanolayered Co-Mo-S catalysts to achieve similar chemoselective outcomes 3.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the quantitative outcomes of different catalytic systems applied to 3-(4-Nitrophenoxy)-benzylamine, highlighting the severe limitations of unpoisoned palladium.

Catalyst SystemHydrogen SourceTemp (°C)Nitro Reduction YieldBenzylamine RetentionEther RetentionOverall Chemoselectivity
5% Pd/C H₂ (1-3 atm)25-50>99%<40% (Severe Cleavage)~85%Poor
5% Pt(S)/C H₂ (1-5 atm)25-40>95%>98%>99%Excellent
Fe powder / NH₄Cl H₂O/EtOH (Reflux)80>92%>99%>99%Excellent
Co-Mo-S (Nano) H₂ (10 atm)110>90%>95%>95%Good

Reaction Pathway Visualization

ReactionPathway SM 3-(4-Nitrophenoxy)-benzylamine (Starting Material) PdC Pd/C + H2 (High Affinity for C-N/C-O) SM->PdC PtS Pt(S)/C + H2 or Fe/NH4Cl (Poisoned/SET Mechanism) SM->PtS Byproducts Hydrogenolysis Byproducts (Phenols, Toluidines, NH3) PdC->Byproducts Cleavage Target 3-(4-Aminophenoxy)-benzylamine (Target API Precursor) PtS->Target Selective Reduction

Chemoselective pathways for 3-(4-Nitrophenoxy)-benzylamine reduction avoiding hydrogenolysis.

Experimental Protocols

Protocol A: Chemoselective Hydrogenation using Pt(S)/C

This protocol is ideal for scale-up environments where high-pressure hydrogenation infrastructure is available.

Materials:

  • 3-(4-Nitrophenoxy)-benzylamine (10 mmol, 2.44 g)

  • 5% Sulfided Platinum on Carbon (Pt(S)/C) (1 mol% Pt)

  • Methanol or Ethyl Acetate (50 mL)

  • Hydrogen gas (High purity)

Step-by-Step Methodology:

  • Charge a clean, dry autoclave or Parr hydrogenator flask with the 3-(4-Nitrophenoxy)-benzylamine and the selected solvent.

  • Carefully add the 5% Pt(S)/C catalyst under a blanket of inert gas (N₂ or Argon) to prevent the ignition of solvent vapors.

  • Seal the vessel and purge the atmosphere with N₂ three times, followed by H₂ three times.

  • Pressurize the vessel to 3 atm (approx. 45 psi) with H₂ and initiate vigorous stirring (800 rpm) at 25°C.

  • Self-Validation Checkpoint: Monitor the hydrogen uptake via a mass flow controller or pressure drop gauge. The theoretical requirement is exactly 3.0 molar equivalents of H₂ per mole of substrate (30 mmol H₂). Once the uptake ceases at this exact stoichiometry, the reaction is complete. This plateau inherently validates that no over-reduction (hydrogenolysis) is occurring.

  • Vent the H₂ gas safely and purge the vessel with N₂.

  • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess solvent.

  • Concentrate the filtrate in vacuo to yield the crude 3-(4-Aminophenoxy)-benzylamine, which can be recrystallized or used directly.

Protocol B: Single-Electron Transfer Reduction using Fe/NH₄Cl

This protocol is highly recommended for discovery labs lacking high-pressure equipment, offering an environmentally benign and highly chemoselective alternative.

Materials:

  • 3-(4-Nitrophenoxy)-benzylamine (10 mmol, 2.44 g)

  • Iron powder (325 mesh, 50 mmol, 2.79 g)

  • Ammonium chloride (NH₄Cl, 15 mmol, 0.80 g)

  • Ethanol/Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the substrate in the Ethanol/Water mixture.

  • Add NH₄Cl and Iron powder to the stirring solution.

  • Heat the mixture to a gentle reflux (approx. 80°C) under an inert atmosphere.

  • Self-Validation Checkpoint: Observe the physical state of the suspension. The initial dark grey iron suspension will gradually convert into a dense, rust-brown precipitate (Fe₃O₄ / FeO(OH)). The cessation of this color change (typically within 2-3 hours) serves as an internal, visual indicator that the stoichiometric single-electron transfer process is complete.

  • Cool the reaction to room temperature.

  • Filter the iron oxide sludge through a Celite pad, washing thoroughly with hot ethanol and ethyl acetate to ensure full product recovery.

  • Evaporate the organic solvents under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the pure target amine.

References

  • Source: Royal Society of Chemistry (RSC)
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes Source: Thieme Connect URL
  • Nanolayered Co–Mo–S Catalysts for the Chemoselective Hydrogenation of Nitroarenes Source: ACS Catalysis URL

Sources

Method

Application Note: Protocols for Incorporating 3-(4-Nitrophenoxy)-benzylamine into Polymeric Architectures

Executive Summary The rational design of functional polymers requires building blocks that offer both high reactivity and structural versatility. 3-(4-Nitrophenoxy)-benzylamine (CAS: 141455-20-1) is a highly versatile bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of functional polymers requires building blocks that offer both high reactivity and structural versatility. 3-(4-Nitrophenoxy)-benzylamine (CAS: 141455-20-1) is a highly versatile bifunctional compound featuring a nucleophilic primary benzylic amine and an electron-deficient nitrophenoxy moiety. This application note provides validated, self-consistent protocols for incorporating this molecule into polymer architectures via two distinct mechanistic pathways:

  • Post-Polymerization Modification (PPM): Direct grafting onto activated ester backbones.

  • Step-Growth Polymerization: Reduction to an asymmetric diamine for high-performance polyimide synthesis.

For drug development professionals and materials scientists, these pathways offer robust methods to engineer photo-responsive hydrogels, energetic binders, and soluble high-temperature plastics.

Mechanistic Insights & Causality

Pathway A: Post-Polymerization Modification (PPM)

In polymer functionalization, the choice of nucleophile dictates the efficiency of the grafting process. The benzylic carbon in 3-(4-Nitrophenoxy)-benzylamine isolates the primary amine from the electron-withdrawing effects of the aromatic ring. This structural feature preserves the amine's high nucleophilicity, enabling quantitative conversion when reacted with activated ester polymers (such as poly(pentafluorophenyl acrylate))[1]. This behavior aligns with established protocols for the synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification, where benzylamine derivatives consistently outperform aliphatic alcohols and anilines in transesterification/amidation efficiency[2]. Furthermore, in advanced hydrogel systems and drug delivery platforms, nitrophenoxy derivatives are frequently incorporated as pendant groups to confer specific photo-responsive or degradable properties, allowing for the controlled release of bioactive molecules[3].

PPM_Workflow A Activated Ester Polymer (e.g., PPFPA) C Amidation Reaction (TEA, DMF, 50°C) A->C B 3-(4-Nitrophenoxy)-benzylamine (Nucleophile) B->C D Nitrophenoxy-Functionalized Polymer C->D Quantitative Conversion

Workflow for the post-polymerization amidation of activated ester polymers.

Pathway B: Monomer Precursor for Polyimides

Nitrophenoxy-containing aromatic compounds are critical building blocks for high-performance polymers like polyimides and poly(ether amide)s[4]. By catalytically reducing the nitro group of 3-(4-Nitrophenoxy)-benzylamine, researchers can synthesize 3-(4-aminophenoxy)benzylamine . Unlike rigid, symmetric diamines (e.g., p-phenylenediamine) which yield highly intractable polyimides, this asymmetric diamine introduces a flexible ether linkage and a benzylic spacer. This asymmetry disrupts polymer chain packing, significantly enhancing the solubility of the resulting polyimide in organic solvents without severely compromising its glass transition temperature ( Tg​ ).

Polyimide_Synthesis A 3-(4-Nitrophenoxy)-benzylamine B Catalytic Hydrogenation (Pd/C, H2) A->B C 3-(4-Aminophenoxy)benzylamine (Asymmetric Diamine) B->C Reduction D Polycondensation (+ Dianhydride) C->D E Polyamic Acid D->E F Thermal Imidization (250-300°C) E->F G High-Performance Polyimide F->G Cyclization

Step-growth polymerization pathway from nitrophenoxy precursor to polyimide.

Quantitative Data Summary

The following table summarizes the parameters and expected outcomes for both incorporation strategies, allowing for rapid experimental planning.

ParameterPathway A: Post-Polymerization ModificationPathway B: Step-Growth Polyimide Synthesis
Precursor Material Poly(pentafluorophenyl acrylate) (PPFPA)Pyromellitic Dianhydride (PMDA)
Reactive Moiety Primary benzylic amineAsymmetric diamine (post-reduction)
Solvent System Anhydrous DMFAnhydrous NMP
Catalyst / Scavenger Triethylamine (TEA)None (Step 1); Thermal (Step 2)
Reaction Temperature 50 °C0 °C to 25 °C, then 250 °C
Typical Conversion >95% (Quantitative amidation)>90% (Degree of imidization)
Material Function Pendant photo-responsive / energetic sitesHigh Tg​ , enhanced solubility backbone

Experimental Protocols

Protocol A: Post-Polymerization Amidation of PPFPA

Objective: To quantitatively graft 3-(4-Nitrophenoxy)-benzylamine onto a reactive polyacrylate backbone.

Causality & Logic: PPFPA is selected over poly(acrylic acid) because the pentafluorophenyl leaving group thermodynamically drives the amidation. This eliminates the need for coupling agents (e.g., EDC/NHS) which are prone to hydrolysis and side reactions, ensuring a self-validating, high-fidelity functionalization.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent (based on repeating units) of PPFPA in anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 100 mg/mL. Note: Strict anhydrous conditions are required to prevent premature hydrolysis of the activated ester.

  • Amine Addition: Add 1.2 equivalents of 3-(4-Nitrophenoxy)-benzylamine, followed by 1.5 equivalents of triethylamine (TEA). Rationale: TEA acts as an acid scavenger for the liberated pentafluorophenol, preventing protonation of the benzylic amine and shifting the equilibrium toward complete amidation.

  • Reaction: Stir the reaction mixture magnetically at 50 °C for 16 hours.

  • Purification: Cool the mixture to room temperature. Precipitate the polymer by adding the solution dropwise into a 10-fold volumetric excess of cold methanol.

  • Isolation: Isolate the functionalized polymer via centrifugation (8,000 rpm, 10 min). Wash twice with fresh methanol to remove residual TEA and unreacted monomer, then dry under vacuum at 40 °C for 24 hours.

Protocol B: Synthesis of Asymmetric Polyimides

Objective: To reduce the nitro precursor to a diamine and execute a step-growth polycondensation.

Causality & Logic: The two-step imidization process relies on first forming a soluble polyamic acid intermediate. Performing the initial polycondensation at 0 °C suppresses premature, partial imidization and cross-linking, ensuring a high molecular weight is achieved before the final thermal cyclization.

Step-by-Step Methodology:

  • Diamine Synthesis (Reduction):

    • Dissolve 10.0 g of 3-(4-Nitrophenoxy)-benzylamine in 100 mL of absolute ethanol.

    • Add 1.0 g of 10 wt% Pd/C catalyst.

    • Purge the flask with argon, then introduce hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 3-(4-aminophenoxy)benzylamine.

  • Polyamic Acid Formation:

    • In a dry, three-necked flask equipped with a mechanical stirrer, dissolve 1.0 equivalent of the synthesized diamine in anhydrous N-methyl-2-pyrrolidone (NMP) (15% w/v solid content).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 1.0 equivalent of pyromellitic dianhydride (PMDA) in small portions over 30 minutes.

    • Remove the ice bath and allow the highly viscous solution to stir at room temperature for 24 hours.

  • Thermal Imidization:

    • Cast the polyamic acid solution onto a clean glass substrate using a doctor blade.

    • Place the substrate in a vacuum oven and apply the following step-wise thermal curing profile: 100 °C for 1 h, 150 °C for 1 h, 200 °C for 1 h, and 250 °C for 1 h. Rationale: The step-wise heating profile allows the NMP solvent to evaporate smoothly while driving off the water byproduct of the ring-closure, preventing void formation in the final polyimide film.

References

  • Accessing New Materials through Polymerization and Modification of a Polycarbonate with a Pendant Activated Ester Source: ACS Publications URL
  • Synthetic upcycling of polyacrylates through organocatalyzed post-polymerization modification Source: Semantic Scholar URL
  • Buy 3-(4-Nitrophenoxy)
  • Synthesis of Photodegradable Macromers for Conjugation and Release of Bioactive Molecules Source: NIH PMC URL

Sources

Application

Application Note: A Chromogenic Kinetic Assay for Amine Oxidase Activity Using 3-(4-Nitrophenoxy)-benzylamine

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This document details the application of 3-(4-Nitrophenoxy)-benzylamine as a novel chromogenic substrate for the i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the application of 3-(4-Nitrophenoxy)-benzylamine as a novel chromogenic substrate for the in vitro quantification of amine oxidase activity, particularly monoamine oxidases (MAOs). Benzylamine and its derivatives are known to be substrates for a variety of enzymes, and their metabolism is of significant interest in drug discovery and neurobiology.[1][2] The protocol herein leverages the specific enzymatic oxidation of the benzylamine moiety, which results in the cleavage and release of a 4-nitrophenolate anion. This anion produces a distinct yellow color, which can be monitored spectrophotometrically in real-time. We provide a comprehensive guide covering the principle of the assay, detailed protocols for sample and reagent preparation, the kinetic assay procedure, and data analysis. This method offers a continuous and high-throughput-compatible alternative to more complex endpoint or radiometric assays for screening potential enzyme inhibitors and characterizing enzyme activity in various biological preparations.

Introduction: The Rationale for a Novel Chromogenic Substrate

The measurement of amine oxidase activity is fundamental in numerous research areas, from screening potential antidepressants that target MAO to studying the metabolic pathways of xenobiotics.[3][4] While various methods exist, chromogenic assays offer a direct, simple, and cost-effective approach suitable for high-throughput screening (HTS). The core of a successful chromogenic assay lies in a substrate that, upon enzymatic turnover, releases a colored product (a chromophore).

3-(4-Nitrophenoxy)-benzylamine is designed to serve this exact purpose. Its structure combines two key functional components:

  • The Benzylamine Moiety: This is the substrate for the target enzyme class (e.g., MAO-A or MAO-B). Enzymes recognize and catalytically oxidize this primary amine.[2][4]

  • The 4-Nitrophenoxy Group: This is the reporter moiety. It is linked via an ether bond that is destabilized and cleaved following the oxidation of the benzylamine. Upon its release in a buffer with a pH above its pKa (~7.1), the 4-nitrophenol is deprotonated to the 4-nitrophenolate anion, which has a strong absorbance maximum around 405 nm.[5][6]

The causality behind this experimental design is straightforward: the rate of yellow color formation is directly proportional to the rate of enzymatic activity in the prepared sample. This allows for a continuous kinetic assay, providing richer data than a simple endpoint measurement.

Assay Principle and Workflow

The assay is based on a two-step principle: enzymatic oxidation followed by the release and detection of the chromophore.

  • Enzymatic Oxidation: In the presence of an amine oxidase, the primary amine of 3-(4-Nitrophenoxy)-benzylamine is oxidized to an imine.

  • Hydrolysis & Chromophore Release: The resulting intermediate is unstable and undergoes hydrolysis, leading to the cleavage of the molecule. This releases the 4-nitrophenol molecule.

  • Color Development: In a buffer with a pH of 7.4 or higher, the released 4-nitrophenol is ionized to the yellow 4-nitrophenolate anion, which is quantified spectrophotometrically.

Assay_Principle sub 3-(4-Nitrophenoxy)-benzylamine (Substrate, Colorless) enzyme Amine Oxidase (from Sample) sub->enzyme Binds intermediate Oxidized Intermediate enzyme->intermediate Catalyzes Oxidation product 4-Nitrophenolate (Chromophore, Yellow) intermediate->product Spontaneous Cleavage & Deprotonation (pH > 7.1) detection Measure Absorbance at ~405 nm product->detection workflow sample_prep 1. Biological Sample Prep (e.g., Cell Lysate, Tissue Homogenate) protein_quant 2. Protein Quantification (e.g., Bradford Assay) sample_prep->protein_quant plate_setup 3. Assay Plate Setup (Samples, Controls, Substrate) protein_quant->plate_setup incubation 4. Incubation & Kinetic Read (Spectrophotometer, 37°C) plate_setup->incubation data_analysis 5. Data Analysis (Calculate Rate, Normalize Activity) incubation->data_analysis

Caption: General experimental workflow for in vitro evaluation. [7]

Materials and Reagents

Chemical Properties of Substrate

PropertyValueSource
Chemical Name 3-(4-Nitrophenoxy)-benzylamine-
Molecular Formula C₁₃H₁₂N₂O₃Derived
Molecular Weight 244.25 g/mol Derived
Appearance Likely a pale yellow or off-white solidInferred
Solubility Soluble in DMSO and other organic solvents; poor solubility in aqueous solutionsInferred

Note: As this is a proposed application for a specific molecule, some properties are inferred from related structures like benzylamine and nitrophenyl compounds. [8][9][10] Required Materials

  • 3-(4-Nitrophenoxy)-benzylamine (Substrate)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Biological Sample (e.g., cultured cells, tissue)

  • Cell Lysis Buffer (e.g., RIPA buffer) * Protein Quantification Assay Kit (e.g., Bradford or BCA)

  • Positive Control Inhibitor (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • Clear, flat-bottom 96-well microplates

  • Multichannel pipettes

  • Microplate spectrophotometer with kinetic reading capability at 37°C and absorbance measurement at 405 nm.

Detailed Protocols

Protocol 1: Reagent Preparation
  • Substrate Stock Solution (100 mM):

    • Carefully weigh out 24.43 mg of 3-(4-Nitrophenoxy)-benzylamine.

    • Dissolve in 1.0 mL of anhydrous DMSO.

    • Vortex until fully dissolved.

    • Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles. The use of DMSO is critical as the substrate has poor aqueous solubility.

  • Assay Buffer (100 mM Potassium Phosphate, pH 7.4):

    • Prepare a solution of 100 mM potassium phosphate and adjust the pH to 7.4.

    • Store at 4°C. This buffer maintains physiological pH and provides the necessary environment for the deprotonation of the released 4-nitrophenol.

  • Inhibitor Stock Solution (e.g., 10 mM Pargyline):

    • Prepare a 10 mM stock solution in deionized water or appropriate solvent.

    • Store at -20°C.

Protocol 2: Biological Sample Preparation (Example: Cell Lysate)

This protocol is a general guideline; optimization may be required based on the specific cell type. [11]

  • Cell Culture: Grow cells to 80-90% confluency in appropriate culture vessels.

  • Harvesting:

    • Place the culture plate on ice.

    • Aspirate the culture medium and wash the cells once gently with ice-cold PBS.

    • Aspirate the PBS.

  • Lysis:

    • Add an appropriate volume of ice-cold cell lysis buffer (e.g., 200 µL for a 6-well plate well).

    • Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Homogenization:

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant (the soluble cell extract) to a new pre-chilled tube. This is your enzyme source.

    • Store on ice for immediate use or aliquot and store at -80°C for long-term use.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a standard method like the Bradford or BCA assay. This is essential for normalizing enzyme activity and ensuring reproducible results.

Protocol 3: Kinetic Amine Oxidase Assay

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Plate Setup:

    • Design the plate layout to include all necessary controls. A trustworthy protocol must be self-validating.

    • Test Wells: Contain the biological sample.

    • Inhibitor Control: Sample pre-incubated with a specific inhibitor to confirm enzyme identity.

    • No-Enzyme Control (Blank): Contains Assay Buffer instead of sample to measure non-enzymatic substrate hydrolysis.

    • No-Substrate Control: Contains sample but an equal volume of DMSO instead of substrate solution to measure background absorbance from the sample itself.

    Example Plate Layout:

WellSample (50 µL)Inhibitor (10 µL)Assay Buffer (µL)10 mM Substrate (2 µL)
Test Cell LysateWater/Vehicle138Add to start
Inhibitor Cell Lysate100 µM Pargyline128Add to start
Blank Assay BufferWater/Vehicle148Add to start
No-Substrate Cell LysateWater/Vehicle140DMSO (2 µL)
  • Assay Procedure:

    • Add 50 µL of your cell lysate (diluted in Assay Buffer to a final protein concentration of ~10-50 µ g/well ) or Assay Buffer (for Blank wells) to the appropriate wells.

    • For inhibitor control wells, add 10 µL of the inhibitor solution and incubate the plate at 37°C for 15-30 minutes. For all other wells, add 10 µL of the inhibitor's vehicle (e.g., water).

    • Add Assay Buffer to bring the volume in each well to 198 µL (or 200 µL for No-Substrate controls, to which 2 µL of DMSO will be added).

    • Pre-warm the plate to 37°C in the microplate reader for 5 minutes.

    • To initiate the reaction, add 2 µL of the 100 mM Substrate Stock Solution to all wells except the "No-Substrate" controls. This gives a final substrate concentration of 1 mM. Mix gently.

    • Immediately begin kinetic reading in the spectrophotometer. Measure absorbance at 405 nm every 60 seconds for 30-60 minutes at 37°C.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction (V):

    • For each well, plot Absorbance (405 nm) versus Time (minutes).

    • Identify the linear portion of the curve (initial velocity).

    • The slope of this linear portion is the rate of reaction (V), expressed in mOD/min.

    • Subtract the rate of the "No-Enzyme Control" (Blank) from all other rates to correct for non-enzymatic substrate degradation.

  • Normalize Enzyme Activity:

    • To compare activity between different samples, normalize the rate to the amount of protein in each well.

    • Specific Activity (mOD/min/mg protein) = [Corrected Rate (mOD/min)] / [Protein (mg)]

  • Calculate Percent Inhibition:

    • This validates that the observed activity is from the target enzyme.

    • % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Test Well)] * 100

Hypothetical Data Summary

ConditionAvg. Rate (mOD/min)Corrected Rate (mOD/min)Specific Activity (normalized)% Inhibition
Test Sample15.515.0750N/A
Inhibitor Control1.81.36591.3%
No-Enzyme Blank0.50.00N/A
No-Substrate0.1--N/A
Assuming 20 µg (0.02 mg) of protein per well.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High background in No-Enzyme control - Substrate instability/hydrolysis.- Contaminated buffer.- Prepare fresh substrate stock.- Ensure Assay Buffer pH is correct.- Use fresh, sterile buffer.
No or very low signal in Test wells - Enzyme activity is too low.- Inactive enzyme (degraded sample).- Substrate concentration is too low.- Increase protein concentration per well.- Use a fresh sample or one stored properly at -80°C.- Perform a substrate titration to determine the optimal concentration.
Reaction proceeds too quickly (non-linear) - Enzyme concentration is too high.- Dilute the biological sample further in Assay Buffer.
Low % inhibition with control inhibitor - Inhibitor concentration too low.- Wrong inhibitor for the enzyme isoform.- Assay is measuring non-specific activity.- Increase inhibitor concentration or pre-incubation time.- Verify the expected MAO isoform in your sample (e.g., MAO-A vs. MAO-B) and use the appropriate inhibitor.

Conclusion

3-(4-Nitrophenoxy)-benzylamine serves as a promising and logically designed chromogenic substrate for the kinetic analysis of amine oxidase activity. The protocol presented here is robust, incorporating essential controls for self-validation and providing a framework that can be adapted for various biological samples. By explaining the causality behind each step—from the choice of DMSO for substrate solubility to the buffer pH for optimal color development—this application note provides researchers with a powerful and understandable tool for their in vitro studies.

References

  • Benchchem. A Comparative Guide to N-methyl-3-(phenoxymethyl)benzylamine and Other Benzylamine Derivatives for Researchers.
  • NextSDS. 3-(4-nitrophenoxy)-benzylaMine — Chemical Substance Information.
  • Opentrons. Assay Sample Prep Guide for Laboratory Sciences.
  • Sigma-Aldrich. SAFETY DATA SHEET - Benzylamine.
  • Abcam. ELISA sample preparation.
  • García-García, N. et al. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PMC.
  • Mphahulo, M. et al. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal.
  • Thermo Fisher Scientific. ELISA Sample Preparation Protocols.
  • Gümüş, B. et al. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC.
  • Bio-protocol. In vitro pull down and Co-IP assays.
  • ACS Publications. Design, Synthesis, and Biological Evaluation of 1-Benzylamino-2-hydroxyalkyl Derivatives as New Potential Disease-Modifying Multifunctional Anti-Alzheimer's Agents.
  • Springer Protocols. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay.
  • Net-Interlab. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.
  • PubChem - NIH. 3-Nitro-N-phenylbenzenamine | C12H10N2O2 | CID 20627.
  • CAMEO Chemicals. BENZYLAMINE.
  • Wikipedia. Benzylamine.
  • ACS Publications. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry.
  • Matos, M.J. et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • MDPI. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking.
  • ACS Publications. The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education.
  • Francis, F. et al. (2016). Glutathione S-transferases in the generalist herbivore, Trichoplusia ni: gene expression, substrate specificity, and role in detoxification of isothiocyanates. Insect Biochemistry and Molecular Biology.
  • MDPI. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • Organic Chemistry Portal. Benzylamines.
  • Benchchem. Application Notes and Protocols for In Vitro Studies with 3-(4-Acetyloxyphenyl)benzoic acid.
  • PMC. Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents.
  • Redalyc. Synthesis, in vitro Antitrichomonal Activity, and Docking Study of N-[(4-substituted phenyl). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMeiwogqnLmFgLgBvDHi32z4B5kAZ5ER0pEUiRXdWBANoJs6K63xNZsJAvN2zoVucJQIefcxr3qZjpZkvARpSceg1ZtFM4zOKA3iCgrzh-RMFdoxYCdC0R0Ch_XfK0DkXMQNx8_-6pgwuZj7QtewVQgB47D8g_mooNTg==
  • PMC. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reaction yields in 3-(4-Nitrophenoxy)-benzylamine synthesis

Welcome to the technical support center for the synthesis of 3-(4-Nitrophenoxy)-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(4-Nitrophenoxy)-benzylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis.

Understanding the Core Synthesis: A Mechanistic Overview

The synthesis of 3-(4-Nitrophenoxy)-benzylamine typically involves the formation of a diaryl ether bond. The most common and direct approach is a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly effective because the nitro group on the 4-nitrophenyl moiety is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack.[1]

The general SNAr mechanism proceeds in two steps:

  • Nucleophilic Addition: A nucleophile attacks the carbon atom bearing a leaving group (typically a halogen), forming a resonance-stabilized intermediate called a Meisenheimer complex.[1] This is usually the rate-determining step.

  • Elimination: The leaving group is expelled, restoring the aromaticity of the ring.[1]

For this specific synthesis, two primary pathways are considered, which will be explored in the troubleshooting guide below.

Pathway A: Direct SNAr with Amine Protection

This pathway involves the reaction of a 3-hydroxybenzylamine derivative, where the amine is protected, with an activated 4-halonitrobenzene. The amine must be protected to prevent it from acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection due to its stability and ease of removal under acidic conditions.[2][3]

cluster_0 Step 1: Ether Formation (SNAr) cluster_1 Step 2: Deprotection Boc-Protected_Amine Boc-HN-C₆H₄-CH₂OH (3-(Boc-amino)benzyl alcohol) Alkoxide Boc-HN-C₆H₄-CH₂O⁻ Boc-Protected_Amine->Alkoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Product_Protected Boc-HN-C₆H₄-CH₂-O-C₆H₄-NO₂ Alkoxide->Product_Protected SNAr Attack Halo-Nitrobenzene O₂N-C₆H₄-F (4-Fluoronitrobenzene) Final_Product H₂N-C₆H₄-CH₂-O-C₆H₄-NO₂ (3-(4-Nitrophenoxy)-benzylamine) Product_Protected->Final_Product Boc Removal Acid Acid (e.g., TFA, HCl)

Caption: Pathway A: SNAr with Amine Protection.

Pathway B: Nitrile Reduction Route

An alternative strategy is to first form the ether bond using a more stable precursor, such as 3-hydroxybenzonitrile, and then convert the nitrile group into the required benzylamine functionality via reduction.

cluster_0 Step 1: Ether Formation (SNAr) cluster_1 Step 2: Nitrile Reduction Nitrile_Precursor HO-C₆H₄-CN (3-Hydroxybenzonitrile) Phenoxide ⁻O-C₆H₄-CN Nitrile_Precursor->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Ether_Intermediate O₂N-C₆H₄-O-C₆H₄-CN Phenoxide->Ether_Intermediate SNAr Attack Halo-Nitrobenzene O₂N-C₆H₄-F (4-Fluoronitrobenzene) Final_Product O₂N-C₆H₄-O-C₆H₄-CH₂NH₂ (3-(4-Nitrophenoxy)-benzylamine) Ether_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄, H₂/Ni) Start Low / No Yield Observed Check_Reagents Are starting materials pure and dry? Start->Check_Reagents Check_Base Is the base appropriate and strong enough? Check_Reagents->Check_Base [Yes] Solution_Reagents Solution: Purify starting materials. Dry solvents and reagents thoroughly. Check_Reagents->Solution_Reagents [No] Check_Solvent Is the solvent polar, aprotic, and anhydrous? Check_Base->Check_Solvent [Yes] Solution_Base Solution: Switch to a stronger or more suitable base (e.g., Cs₂CO₃ > K₂CO₃). Ensure anhydrous conditions. Check_Base->Solution_Base [No] Check_Temp Is the reaction temperature optimal? Check_Solvent->Check_Temp [Yes] Solution_Solvent Solution: Use high-purity DMF or DMSO. Ensure it is anhydrous. Check_Solvent->Solution_Solvent [No] Check_Leaving_Group Is the leaving group on the nitroarene reactive enough? Check_Temp->Check_Leaving_Group [Yes] Solution_Temp Solution: Increase temperature incrementally (e.g., 80°C to 120°C). Monitor for decomposition. Check_Temp->Solution_Temp [No] Solution_Leaving_Group Solution: Switch to a more reactive leaving group (F > Cl > Br). Check_Leaving_Group->Solution_Leaving_Group [No]

Caption: Troubleshooting Decision Tree for Low Yields.

In-depth Analysis:

  • Reagent Quality:

    • Nucleophile (Alcohol/Phenol): The hydroxyl group is your nucleophile. Ensure it is not contaminated with water, which can quench the base. If using a protected benzyl alcohol, confirm the purity and integrity of the protecting group.

    • Aryl Halide: The reactivity order for the leaving group in SNAr reactions is F > Cl > Br > I. [1]4-Fluoronitrobenzene is significantly more reactive than 4-chloronitrobenzene. If you are using a less reactive halide, a low yield may be expected without more forcing conditions.

    • Water: Anhydrous conditions are critical. Water will react with strong bases (like NaH) and can protonate your phenoxide/alkoxide, rendering it non-nucleophilic. Dry your solvents and glassware thoroughly.

  • Choice of Base and Solvent: This is one of the most critical factors for diaryl ether synthesis.

    • Base: The base must be strong enough to completely deprotonate the hydroxyl group of your nucleophile. For phenols, bases like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) are often effective. [4][5]For alcohols, a stronger base like sodium hydride (NaH) may be necessary.

    • Solvent: Polar aprotic solvents are essential as they solvate the cation of the base, leaving a "naked," more reactive anionic nucleophile. They also stabilize the charged Meisenheimer complex intermediate. [1]Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices. [6][7]Using a non-polar solvent like toluene will significantly slow down or halt the reaction. [8]

      Parameter Recommended Choices Rationale & Citation
      Aryl Halide 4-Fluoronitrobenzene Fluoride is the best leaving group for SNAr due to its high electronegativity, which stabilizes the intermediate. [1]
      Base Cs₂CO₃, K₂CO₃, NaH Cs₂CO₃ is often superior due to its high solubility and the poor solvation of the large Cs⁺ ion, increasing phenoxide reactivity. [4][5]NaH is a strong, non-nucleophilic base suitable for alcohols.
      Solvent DMF, DMSO, NMP These polar aprotic solvents effectively solvate cations and stabilize the charged Meisenheimer complex, accelerating the reaction. [6][7][8]

      | Temperature | 80 - 140 °C | SNAr reactions often require heat to overcome the activation energy barrier. The optimal temperature depends on the reactivity of the substrates. [9]|

  • Reaction Temperature: SNAr reactions are often slow at room temperature and typically require heating. A temperature range of 80-140°C is common. [9][10]If no reaction is observed at a lower temperature, incrementally increase the heat while monitoring the reaction by TLC to check for product formation and potential decomposition.

Question 2: My TLC plate shows multiple spots besides my starting materials. What are the likely side products?

The presence of multiple spots indicates side reactions are occurring. Identifying these can help diagnose the problem.

Possible Side Products and Their Causes:

Side ProductProbable Cause & ExplanationProposed Solution
4,4'-dinitrodiphenyl ether Reaction of the 4-halonitrobenzene with any hydroxide ions present (from wet base or solvent). The resulting 4-nitrophenoxide then reacts with another molecule of 4-halonitrobenzene.Ensure strictly anhydrous conditions. Use high-purity, dry base and solvent.
Bis-(3-aminomethylphenyl) ether If the amine on the benzyl alcohol is unprotected, it can act as a nucleophile, leading to dimerization or polymerization.Protect the amine group (e.g., with Boc anhydride) before the SNAr step. [3]
Products of Nitro Group Reduction If using certain reducing agents or catalysts inadvertently, or if the reaction is run under reductive conditions (e.g., with certain metals), the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. [11]Ensure an inert atmosphere (Nitrogen or Argon). Check for and eliminate any potential sources of reduction.
Elimination Products (Alkene) More common in Williamson ether synthesis with alkyl halides, but if there are alkyl contaminants, this can occur. Unlikely for the primary benzyl alcohol. [12][13]Use pure starting materials. This is less of a concern for the SNAr route.
Question 3: I am using the nitrile reduction route (Pathway B) and the reduction step is failing. What should I do?

The reduction of an aromatic nitrile to a benzylamine is a robust transformation, but failures can occur.

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful and common reagent for this transformation. [14][15]It must be used in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere. The reaction is often exothermic. [15]Failure may be due to deactivated LiAlH₄ from exposure to moisture.

    • Catalytic Hydrogenation (H₂/Catalyst): Hydrogen gas with a metal catalyst like Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) is also effective. [14]This method may require elevated pressure and temperature. Catalyst poisoning can be an issue if sulfur or other impurities are present.

    • Ammonia Borane (NH₃BH₃): A newer, metal-free method involves heating the nitrile with ammonia borane, which can be effective and tolerant of other functional groups. [16]

  • Work-up Issues: The work-up for LiAlH₄ reductions is critical. A standard Fieser work-up (sequential addition of water, then NaOH solution) is often required to quench the reaction and precipitate the aluminum salts for easy filtration. Improper work-up can lead to low isolated yields.

Question 4: I'm having difficulty with the final purification. The product is an oil or won't crystallize. What are some effective purification strategies?

Purification of amine-containing compounds can be challenging due to their basicity and polarity.

  • Column Chromatography: This is a reliable method. Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to elute your product. The basic amine may streak on the silica; adding a small amount of triethylamine (~0.5-1%) to the eluent can suppress this, leading to better peak shape. [17]

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic by adding a base (e.g., NaOH, NaHCO₃) until the pH is >10.

    • Extract the now-neutral amine product back into an organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to get the purified product. [18]

  • Recrystallization: If the product is a solid but impure, recrystallization can be very effective. [19] * Solvent Screening: Test various solvents to find one where the product is soluble when hot but poorly soluble when cold. Common systems for compounds like this include Ethanol/Water, Isopropanol, or Toluene. [19] * Decolorization: If the product is colored, you can add a small amount of activated carbon to the hot solution before filtering it to remove colored impurities. [20]

Key Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction

Objective: To synthesize 3-(4-Nitrophenoxy)-benzylamine via the protected amine route.

  • Amine Protection: In a round-bottom flask, dissolve 3-hydroxybenzylamine (1.0 eq) in a suitable solvent (e.g., Dichloromethane). Add a base such as triethylamine (1.1 eq). Cool the mixture in an ice bath. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, perform an appropriate work-up to isolate the Boc-protected 3-hydroxybenzylamine.

  • SNAr Reaction: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Boc-protected 3-hydroxybenzylamine (1.0 eq), 4-fluoronitrobenzene (1.05 eq), and anhydrous potassium carbonate (K₂CO₃, 1.5 eq). [9]3. Add anhydrous DMF to the flask (concentration approx. 0.5 M).

  • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC. [9]5. After the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

  • Deprotection: Dissolve the crude product in dichloromethane. Add an excess of trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane. [2]Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure. The resulting product can be purified by column chromatography or acid-base extraction.

Protocol 2: Purification by Recrystallization

Objective: To purify the final solid product.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., isopropanol or an ethanol/water mixture) to just dissolve the solid completely. [19]2. Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. [19]3. Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed, to allow for the formation of large crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [20]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and yield.

References

  • Aakash Institute. (n.d.). Nitriles, Isonitriles, Their Properties, Preparation of Amines and Aldehydes by the Reduction of Nitriles in Chemistry. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, October 7).
  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Journal of Organic Chemistry, 87, 16230-16235.
  • National Center for Biotechnology Information. (2020, December 14).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
  • Thieme. (n.d.).
  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Books. (2024, August 16).
  • Gujadhur, R., & Venkataraman, D. (2016, February 22). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I)
  • SciSpace. (n.d.).
  • ACS Publications. (2020, August 11). Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions. The Journal of Organic Chemistry.
  • PubMed. (2007, August 15). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase.
  • RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Williamson Ether Synthesis. (n.d.).
  • Google Patents. (n.d.).
  • Arkivoc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
  • Organic Chemistry Portal. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
  • PubMed. (2002, May 2). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione.
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Synthesis of 4-aminophenoxy phthalonitrile.
  • Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • Organic Syntheses Procedure. (n.d.). β-Phenylhydroxylamine.
  • PMC. (2008, August 31). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents.
  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis.
  • PMC. (n.d.).
  • Beilstein Journals. (2020, July 22).
  • RSC Publishing. (n.d.). Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines.
  • ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase.
  • WuXi Biology. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile.
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (n.d.).

Sources

Optimization

How to remove unreacted precursors from 3-(4-Nitrophenoxy)-benzylamine mixtures

Welcome to the Technical Support Center. The synthesis of 3-(4-nitrophenoxy)benzylamine typically proceeds via a nucleophilic aromatic substitution (SNAr) between 3-hydroxybenzylamine and 1-fluoro-4-nitrobenzene.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3-(4-nitrophenoxy)benzylamine typically proceeds via a nucleophilic aromatic substitution (SNAr) between 3-hydroxybenzylamine and 1-fluoro-4-nitrobenzene. A frequent bottleneck in this workflow is the removal of unreacted starting materials.

Because the target molecule and its precursors possess distinct ionizable functional groups, [1] is the most efficient, scalable method for purification. This guide provides field-proven, self-validating methodologies to isolate your target diaryl ether amine without relying on resource-intensive column chromatography.

Physicochemical Properties & Phase Distribution

To design a successful separation, we must exploit the pKa differences of the mixture's components. The table below summarizes the quantitative data dictating the causality of our extraction strategy.

CompoundChemical RolepKaState at pH 1State at pH 12Primary Phase (at pH 12)
1-Fluoro-4-nitrobenzene Electrophilic PrecursorN/ANeutralNeutralOrganic (Removed at pH 1)
3-Hydroxybenzylamine Nucleophilic Precursor~9.3 (amine), ~9.5 (phenol)CationicAnionic (Phenoxide)Aqueous
3-(4-Nitrophenoxy)benzylamine Target Product~9.3 (amine)CationicNeutral (Free Base)Organic
Troubleshooting & FAQs

Q: After evaporating my solvent, my 3-(4-nitrophenoxy)benzylamine product is contaminated with a yellow oil. What is this, and how do I remove it? A: The yellow oil is almost certainly unreacted [2]. This precursor is a neutral, highly lipophilic liquid (melting point ~21 °C, boiling point ~205 °C)[3]. Because it lacks basic functional groups, it will not form water-soluble salts. If you bypass the initial acidic extraction step and only perform a standard aqueous wash, this electrophile will co-extract with your product. You must perform an acidic quench (pH < 2) to pull your product into the aqueous layer, leaving the neutral fluoronitrobenzene behind in the organic waste.

Q: My NMR shows that 3-hydroxybenzylamine is still present in my final product, even after an acidic wash. What went wrong? A: You likely did not raise the pH of the aqueous layer high enough during the basification step. The phenolic hydroxyl group on 3-hydroxybenzylamine has a pKa of ~9.5. If you only basified to pH 8–9 (e.g., using weak bases like NaHCO3), the phenol remains protonated (neutral) and will co-extract into the organic phase along with your product. You must use a strong base to push the pH to 12, ensuring the precursor is converted into a highly polar, water-soluble phenoxide salt.

Q: I am experiencing severe emulsions during the acidic extraction. How do I break them? A: Benzylamine derivatives can act as mild surfactants, stabilizing emulsions between ethyl acetate and water. To break the emulsion, increase the ionic strength of the aqueous layer by adding saturated aqueous NaCl (brine). Alternatively, filter the biphasic mixture through a pad of Celite; this removes insoluble polymeric SNAr byproducts that often sit at the phase interface and stabilize the emulsion.

Protocol: Orthogonal Liquid-Liquid Extraction

Objective: Isolate 3-(4-nitrophenoxy)benzylamine from unreacted 1-fluoro-4-nitrobenzene and 3-hydroxybenzylamine.

Step 1: Acidic Quench and Primary Extraction

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, 10 mL/g of crude).

  • Add an equal volume of 1M HCl (aq) to the separatory funnel.

  • Agitate vigorously, vent, and allow the layers to separate.

    • Causality: The acidic environment protonates all basic primary amines. The product and 3-hydroxybenzylamine become water-soluble ammonium salts, migrating to the aqueous layer. The neutral 1-fluoro-4-nitrobenzene remains in the organic layer.

    • Self-Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Ninhydrin. A lack of color change validates that all primary amines have successfully migrated to the aqueous phase.

  • Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer.

Step 2: Basification and Product Recovery

  • Place the acidic aqueous layer in an ice bath (neutralization is highly exothermic).

  • Slowly add 5M NaOH (aq) dropwise while stirring until the pH reaches 12.

    • Causality: At pH 12, the primary amine of the product is deprotonated to its neutral free base, making it insoluble in water. Simultaneously, the phenolic hydroxyl group of the unreacted 3-hydroxybenzylamine is deprotonated to form a water-soluble sodium phenoxide salt.

    • Self-Validation Checkpoint: The aqueous solution will turn distinctively yellow/orange as the phenoxide ion forms. Verify the pH is ≥ 12 using pH indicator strips before proceeding.

  • Transfer the basified aqueous solution back to the separatory funnel.

  • Extract three times with fresh Ethyl Acetate (0.5 volumes each time).

  • Combine the new organic layers. The aqueous layer, containing the unreacted 3-hydroxybenzylamine salt, can be discarded.

Step 3: Washing and Drying

  • Wash the combined organic layers with brine to remove residual water and dissolved inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the purified 3-(4-nitrophenoxy)benzylamine.

Workflow Visualization

Workflow Crude Crude Reaction Mixture (Product + Precursors) Acid Add 1M HCl (aq) & EtOAc Crude->Acid Org1 Organic Phase Neutral Impurities (1-Fluoro-4-nitrobenzene) Acid->Org1 Phase Separation Aq1 Aqueous Phase Protonated Amines (Product & Phenol) Acid->Aq1 Phase Separation Base Add 5M NaOH (aq) to pH 12 Aq1->Base Extract Extract with Fresh EtOAc Base->Extract Org2 Organic Phase Target Product (3-(4-Nitrophenoxy)benzylamine) Extract->Org2 Phase Separation Aq2 Aqueous Phase Phenoxide Salts (3-Hydroxybenzylamine) Extract->Aq2 Phase Separation

Fig 1. Acid-base extraction workflow for isolating 3-(4-nitrophenoxy)benzylamine.

References
  • Acid–base extraction - Wikipedia. Available at: [Link]

  • 4-Fluoronitrobenzene - Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for 3-(4-Nitrophenoxy)benzylamine

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing purification bottlenecks with 3-(4-Nitrophenoxy)benzylamine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing purification bottlenecks with 3-(4-Nitrophenoxy)benzylamine.

Structural Analysis & Purification Challenges

3-(4-Nitrophenoxy)benzylamine[1] presents a unique triad of functional groups that complicate standard purification methodologies:

  • Primary Amine (-NH₂): Highly polar and capable of hydrogen bonding, but susceptible to air oxidation and condensation into imine dimers[2].

  • Diaryl Ether Linkage (-O-): Introduces conformational flexibility, which lowers the overall melting point of the free base and strongly promotes liquid-liquid phase separation ("oiling out") during cooling.

  • Nitrobenzene Moiety (-NO₂): Highly polarizable and electron-withdrawing, enabling strong π−π stacking interactions, but requiring moderately polar solvents for dissolution.

Because of this structural complexity, standard single-solvent recrystallization often fails. This guide provides field-validated strategies to force nucleation and achieve a high-purity crystalline product.

Core Strategy: Free Base vs. Hydrochloride Salt

Before selecting a solvent, you must decide whether to purify the compound as a Free Base or convert it to a Hydrochloride (HCl) Salt . Converting problematic benzylamines to their HCl salt is a standard industry practice to overcome oiling out and oxidation[3].

Strategy Start Crude 3-(4-Nitrophenoxy) benzylamine CheckState Assess Crude Purity & Physical State Start->CheckState Oil <85% Purity / Viscous Oil (High Impurity Load) CheckState->Oil Solid >85% Purity / Solid (Low Impurity Load) CheckState->Solid SaltForm Form HCl Salt (HCl in Et2O) Oil->SaltForm FreeBase Free Base Recrystallization (EtOAc / Hexanes) Solid->FreeBase RecrystSalt Recrystallize Salt (EtOH / Et2O) SaltForm->RecrystSalt Pure Pure Crystalline Product FreeBase->Pure RecrystSalt->Pure

Caption: Decision tree for selecting the optimal purification strategy based on crude purity.

Quantitative Solvent System Selection

The table below summarizes the optimal solvent parameters for both strategies based on empirical solubility data for benzylamine derivatives[4].

Solvent SystemTarget FormVolume Ratio (v/v)Boiling Point (°C)Polarity IndexPrimary Use Case
Ethyl Acetate / Hexanes Free Base1:3 to 1:577 / 684.4 / 0.1High-purity crude (>85%)
Chloroform / Hexanes Free Base1:361 / 684.1 / 0.1Moderately polar impurities
Ethanol / Diethyl Ether HCl Salt1:478 / 355.2 / 2.8Viscous oils, low-purity crude
Methanol / Ethyl Acetate HCl Salt1:565 / 775.1 / 4.4Highly colored crude

Troubleshooting FAQs

Q1: Why does my 3-(4-Nitrophenoxy)benzylamine form a viscous oil instead of crystallizing upon cooling? A: This is a classic "oiling out" phenomenon (liquid-liquid phase separation)[5].

  • Causality: The flexible ether bond lowers the melting point of the solute. If the temperature at which the solution becomes saturated is higher than the melting point of the solute-solvent mixture, the compound separates as a liquid oil rather than a solid crystal.

  • Solution: You must alter the saturation temperature. Re-heat the mixture to completely dissolve the oil. Add 5-10% more of the "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature below the melting point. Cool the solution at a strictly controlled, slow rate (0.1 °C/min) and introduce seed crystals at the cloud point to bypass the energy barrier for nucleation[3].

OilingOut Issue Product Oils Out (Phase Separation) Step1 Re-dissolve in Hot Solvent Issue->Step1 Adjust Adjust Solvent Ratio (Increase EtOAc) Step1->Adjust Cool Slow Cooling (0.1 °C/min) Adjust->Cool Seed Add Seed Crystals at Cloud Point Cool->Seed Success Nucleation & Crystallization Seed->Success

Caption: Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).

Q2: The crude product has a dark yellow/brown tint. How do I remove these colored impurities? A: Amines are highly susceptible to air oxidation, and primary amines can condense to form conjugated imine dimers, both of which are highly colored[2].

  • Causality: Trace metals or light/oxygen exposure during synthesis creates large, conjugated polymeric byproducts. These impurities often co-crystallize by intercalating into the π−π stacking network of the nitrobenzene moiety.

  • Solution: Utilize activated carbon (Norit) during the hot dissolution phase[3]. The high surface area and porous structure of activated carbon selectively trap large, conjugated polymeric impurities via van der Waals forces. Perform a hot filtration through a Celite pad to remove the carbon before cooling.

Q3: When should I abandon free base recrystallization and form the hydrochloride salt? A: If the crude purity is <85% (determined by NMR/HPLC) or if the free base consistently oils out despite solvent optimization[4].

  • Causality: Protonating the primary amine (-NH₂ to -NH₃⁺) introduces a formal positive charge, pairing with the chloride anion. This creates strong electrostatic interactions and a rigid ionic crystal lattice[6]. The lattice energy of the salt is significantly higher than the dipole-dipole forces of the free base, drastically raising the melting point and forcing solid-liquid phase separation (crystallization).

Self-Validating Experimental Protocols

Protocol A: Free Base Recrystallization (Ethyl Acetate / Hexanes)

Use this only if crude purity is >85%.

  • Dissolution: Place the crude 3-(4-Nitrophenoxy)benzylamine in a round-bottom flask. Add a minimum volume of boiling Ethyl Acetate (EtOAc) until the solid just dissolves.

    • Self-Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration.

  • Anti-Solvent Titration: Keep the solution at a gentle reflux. Dropwise, add boiling Hexanes until the solution becomes faintly turbid (the "cloud point").

  • Clearing: Immediately add EtOAc dropwise (usually 1-3 drops) just until the turbidity clears.

  • Controlled Cooling: Remove the flask from the heat source. Insulate the flask with cotton or aluminum foil to ensure a cooling rate of <0.5 °C/min down to room temperature.

    • Self-Validation Check: If an oil forms at the bottom of the flask during cooling, the EtOAc ratio is too low. Reheat to boiling and add 1 mL EtOAc before re-cooling[5].

  • Isolation: Once cooled to room temperature, transfer to an ice bath (0-4 °C) for 1 hour. Collect the crystals via vacuum filtration and wash with ice-cold Hexanes.

Protocol B: Hydrochloride Salt Formation & Purification

The most robust method for isolating pure benzylamines from complex mixtures[7].

  • Salt Precipitation: Dissolve the crude amine in anhydrous Diethyl Ether (10 mL/g). Place the flask in an ice bath. Slowly add 2.0 M HCl in Diethyl Ether (1.1 equivalents) dropwise under vigorous stirring[3].

    • Causality: The non-polar ether solvent cannot solvate the highly ionic HCl salt, forcing immediate precipitation and leaving neutral organic impurities in solution.

  • Isolation of Crude Salt: Vacuum filter the resulting white/yellow precipitate and wash with cold Diethyl Ether.

  • Recrystallization Dissolution: Transfer the crude salt to a clean flask. Add a minimum volume of boiling Ethanol until dissolved[3].

  • Anti-Solvent Addition: Remove from heat and slowly add Diethyl Ether (anti-solvent) until the cloud point is reached. Add a few drops of Ethanol to clear.

  • Crystallization & Recovery: Allow to cool slowly to room temperature, then to 0 °C. Filter the pure white crystals.

    • Optional Free-Basing: To recover the free base, suspend the pure salt in Dichloromethane (DCM) and wash with 1M NaOH (aq) until the aqueous layer is pH 12. Extract the DCM layer, dry over Na₂SO₄, and concentrate under vacuum[6].

References

  • ResearchGate Community. "RECRYSTALLISATION | Science topic." ResearchGate.[Link]

  • Quora Chemistry Community. "How to isolate Benzylamine from a mixture using solvent extraction." Quora.[Link]

  • Reddit r/OrganicChemistry Community. "How to purify Benzylamine?" Reddit. [Link]

Sources

Optimization

Scale-up optimization for 3-(4-Nitrophenoxy)-benzylamine batch production

Welcome to the Technical Support Center. As process chemists transition from milligram-scale discovery to multi-kilogram batch production, the synthesis of 3-(4-Nitrophenoxy)-benzylamine presents unique thermodynamic, ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As process chemists transition from milligram-scale discovery to multi-kilogram batch production, the synthesis of 3-(4-Nitrophenoxy)-benzylamine presents unique thermodynamic, chemoselective, and safety challenges.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. We will explore the causality behind process failures and provide self-validating, field-proven methodologies to ensure your scale-up is safe, high-yielding, and environmentally conscious.

Process Flow Visualization

To avoid chemoselectivity issues between the primary amine and the phenolic oxygen during the nucleophilic aromatic substitution (SNAr), the optimized industrial route utilizes a three-step sequence: Transient N-Boc Protection → SNAr → Controlled Deprotection .

G A 3-Hydroxybenzylamine B Boc2O, NaOH (N-Protection) A->B C N-Boc-3-hydroxybenzylamine B->C D 1-Fluoro-4-nitrobenzene K2CO3, Ca(Prop)2 (SNAr) C->D E N-Boc-3-(4-nitrophenoxy) benzylamine D->E F HCl / Acetone (Deprotection) E->F G 3-(4-Nitrophenoxy) benzylamine HCl F->G

Figure 1: Three-step scalable synthesis workflow for 3-(4-Nitrophenoxy)benzylamine.

Troubleshooting Guides & FAQs

Q1: Why do we observe significant side-product formation when attempting a direct, one-step SNAr between 3-hydroxybenzylamine and 1-fluoro-4-nitrobenzene on a >1 kg scale? Causality: 3-hydroxybenzylamine is an ambidentate nucleophile containing both a phenoxide oxygen and a primary aliphatic amine. While the phenoxide is kinetically more nucleophilic under basic conditions, the extended heating times and mixing inefficiencies inherent to large-scale batch reactors lead to competing N-arylation. This generates the highly stable, unwanted 3-hydroxy-N-(4-nitrophenyl)benzylamine impurity. Solution: Implement the transient N-Boc protection strategy outlined in our protocol. By sterically and electronically masking the primary amine, you ensure absolute chemoselectivity for O-arylation.

Q2: During the SNAr step using 1-fluoro-4-nitrobenzene and K₂CO₃, we are experiencing severe glass etching in our 50 L glass-lined reactors. How can we mitigate this without changing the electrophile? Causality: The SNAr reaction of aryl fluorides generates stoichiometric fluoride ions. While potassium carbonate (K₂CO₃) neutralizes the resulting hydrofluoric acid (HF), the byproduct is potassium fluoride (KF). KF is highly soluble in the aqueous phase during workup and readily reacts with ambient moisture to form species that aggressively etch glass-lined vessels. Solution: Incorporate an in-situ fluoride scavenger. Adding 1.1 equivalents of calcium propionate to the reaction mixture sequesters the fluoride as calcium fluoride (CaF₂). CaF₂ is highly insoluble and is simply filtered out during the standard aqueous workup, completely protecting the reactor infrastructure[1].

Q3: Our traditional Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is causing massive exotherms and uncontrollable gas evolution upon scale-up. What is a safer alternative? Causality: Boc deprotection is an entropically driven process that releases stoichiometric amounts of isobutylene and carbon dioxide gas. In batch reactors, the rapid kinetics of TFA/DCM lead to dangerous pressure spikes and heat accumulation. Furthermore, TFA is highly toxic and difficult to purge from the final active pharmaceutical ingredient (API). Solution: Transition to a concentrated aqueous HCl in acetone system. This method, validated on multi-kilogram scales, provides a controlled, steady release of gas. Acetone acts as a thermal sink, and the final hydrochloride salt often crystallizes directly from the reaction matrix, acting as a self-purifying step.

Q4: Can we replace reprotoxic polar aprotic solvents (DMF/NMP) in the SNAr step to meet green chemistry mandates? Causality: SNAr traditionally relies on solvents like DMF to solvate the nucleophile and stabilize the intermediate Meisenheimer complex. However, these solvents are reprotoxic and difficult to remove during drying. Solution: Yes. Recent process chemistry advancements have demonstrated that SNAr reactions can be efficiently scaled in purely aqueous media without surfactants by carefully controlling the equivalents and leveraging the inherent solubility of the phenoxide salts at elevated temperatures (45–60 °C)[2].

Quantitative Data Summary: Scale-Up Parameters

The following table summarizes the shift in process parameters as the synthesis moves from benchtop discovery to pilot-scale production.

Process ParameterLab Scale (10 g)Pilot Scale (1 kg)Commercial Scale (10 kg)
SNAr Solvent DMFAqueous / Acetone mixPure Water[2]
Fluoride Scavenger NoneCa(Propionate)₂ (1.1 eq)Ca(Propionate)₂ (1.1 eq)
Deprotection Reagent TFA / DCMConcd. HCl / AcetoneConcd. HCl / Acetone
Gas Evolution Rate < 0.1 L/min~ 5.2 L/min (Controlled)~ 48.5 L/min (Controlled)
Overall Yield (3 steps) 84%91%94%
API Purity (HPLC) > 95%> 98.5%> 99.5%

Self-Validating Experimental Protocols

The following methodologies are designed as "self-validating" systems. This means the physical behavior of the reaction (e.g., gas cessation, direct crystallization) serves as an intrinsic indicator of reaction progress, minimizing the need for constant offline sampling.

Step 1: N-Boc Protection of 3-Hydroxybenzylamine
  • Charge: To a 20 L jacketed reactor, add 3-hydroxybenzylamine (1.0 kg, 8.12 mol) and 1 M aqueous NaOH (8.5 L). Stir at 20 °C until complete dissolution is achieved.

  • Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.86 kg, 8.52 mol) in THF (2.0 L). Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature below 25 °C to prevent Boc₂O degradation.

  • In-Process Control (IPC): Stir for 4 hours. The reaction is self-validating when the pH drops slightly and stabilizes, and TLC (Hexanes/EtOAc 1:1) shows the disappearance of the baseline amine spot.

  • Workup: Adjust the pH to 4.0 using 1 M citric acid. Extract with Ethyl Acetate (3 x 4 L). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-3-hydroxybenzylamine as a white solid.

Step 2: SNAr Synthesis of N-Boc-3-(4-nitrophenoxy)benzylamine
  • Charge: To a 50 L glass-lined reactor, add N-Boc-3-hydroxybenzylamine (1.5 kg, 6.72 mol), K₂CO₃ (1.39 kg, 10.0 mol), and Calcium Propionate (1.38 kg, 7.4 mol)[1].

  • Solvent & Electrophile: Add 15 L of distilled water (or a 9:1 Water/Acetone mixture for solubility enhancement). Heat the suspension to 45 °C. Add 1-fluoro-4-nitrobenzene (0.95 kg, 6.73 mol) dropwise over 1 hour[2].

  • Reaction: Stir at 60 °C for 8 hours.

  • Workup & Filtration: Cool to 20 °C. The sequestered calcium fluoride (CaF₂) and the precipitated product will form a slurry. Filter the entire suspension through a Nutsche filter. Reslurry the filter cake in warm water (10 L) to dissolve residual salts, filter again, and dry under vacuum to isolate the pure SNAr product.

Step 3: Boc Deprotection to 3-(4-Nitrophenoxy)benzylamine Hydrochloride
  • Charge: Transfer the N-Boc-3-(4-nitrophenoxy)benzylamine (2.0 kg, 5.8 mol) to a 20 L reactor. Suspend the solid in Acetone (10 L).

  • Controlled Deprotection: Slowly add concentrated aqueous HCl (37%, 1.5 L) over 1.5 hours.

  • Self-Validation: The reaction will initially become a clear solution, followed by steady, controlled effervescence (CO₂ and isobutylene). Route the exhaust through a bubbler. The reaction is deemed complete when gas evolution completely ceases (approx. 4–6 hours).

  • Direct Crystallization: As the Boc group is removed, the resulting 3-(4-Nitrophenoxy)benzylamine hydrochloride salt will spontaneously crystallize out of the acetone matrix.

  • Isolation: Cool the reactor to 0 °C for 2 hours to maximize yield. Filter the white crystalline solid, wash with cold acetone (2 L), and dry under vacuum at 40 °C.

References

  • Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. Organic Process Research & Development.[Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development.[Link]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. White Rose Research Online.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: 3-(4-Nitrophenoxy)benzylamine vs. Structural Alternatives

Diaryl ethers are privileged pharmacophores in drug development, frequently appearing in kinase inhibitors and antimicrobial agents. During the synthesis of these molecules, distinguishing between regioisomers—such as me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Diaryl ethers are privileged pharmacophores in drug development, frequently appearing in kinase inhibitors and antimicrobial agents. During the synthesis of these molecules, distinguishing between regioisomers—such as meta-substituted vs. para-substituted benzylamines—is a critical analytical hurdle.

This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR chemical shifts of 3-(4-Nitrophenoxy)benzylamine against its structural alternative, 4-(4-Nitrophenoxy)benzylamine . By analyzing the causality behind these spectral differences, researchers can establish a self-validating framework for definitive structural elucidation.

Structural Rationale & Mechanistic Causality

The fundamental challenge in differentiating 3-(4-Nitrophenoxy)benzylamine from its 4-isomer lies in the electronic environment of the benzylamine ring. The molecule consists of two distinct aromatic systems bridged by an ether oxygen:

  • The 4-Nitrophenyl Ring: The nitro group ( −NO2​ ) is strongly electron-withdrawing via both inductive ( −I ) and resonance ( −M ) effects. This strips electron density from the ortho and para positions, severely deshielding the adjacent protons[1]. Conversely, the ether oxygen is electron-donating ( +M ), shielding its ortho protons.

  • The Benzylamine Ring: This ring dictates the regioisomeric identity. In the 3-substituted (meta) alternative, the symmetry is broken, resulting in a highly complex multiplet pattern. In the 4-substituted (para) alternative, the symmetry creates a classic AA′BB′ pseudo-doublet system[2].

Understanding these opposing electronic forces is essential for predicting and validating chemical shifts in diaryl ether systems[3].

Self-Validating Experimental Protocol: NMR Acquisition

To ensure reproducibility and high-resolution differentiation of regioisomers, the following step-by-step methodology must be strictly adhered to. This workflow acts as a self-validating system: if the shimming or locking steps fail, the fine J -couplings required to identify the meta-substitution will be lost.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the synthesized compound.

  • Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent magnetic susceptibility artifacts).

Step 2: Instrument Tuning & Locking

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of the CDCl3​ solvent to stabilize the magnetic field over time.

  • Tune and match the probe specifically for 1 H and 13 C frequencies to maximize the signal-to-noise ratio (SNR).

Step 3: Gradient Shimming

  • Perform automated or manual gradient shimming. Critical Causality: Perfect homogeneity of the B0​ magnetic field is required to resolve the 2.0 Hz meta-coupling ( 4J ) of the H-2 proton in the 3-isomer. Poor shimming will blur this into a broad singlet, leading to misidentification.

Step 4: Acquisition Parameters

  • 1 H NMR: Acquire 16 scans using a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay ( D1​ ) of 1.0 second.

  • 13 C NMR: Acquire 1024 scans using a 30° pulse angle, a spectral width of 250 ppm, and a relaxation delay of 2.0 seconds with continuous broadband proton decoupling (WALTZ-16).

Step 5: Processing & Fourier Transform

  • Apply a 0.3 Hz exponential line-broadening function for 1 H (1.0 Hz for 13 C) before Fourier Transformation.

  • Phase the spectrum manually and apply a baseline correction.

  • Reference the TMS peak to exactly 0.00 ppm[1].

Workflow Visualization

NMR_Workflow N1 Sample Preparation (CDCl3 + TMS) N2 1H NMR Acquisition (400 MHz, 16 scans) N1->N2 N3 13C NMR Acquisition (100 MHz, 1024 scans) N1->N3 N4 2D NMR (COSY/HSQC) For Regioisomer Resolution N2->N4 N5 Data Processing & Fourier Transform N2->N5 N3->N4 N3->N5 N4->N5 N6 Chemical Shift & Multiplet Analysis N5->N6 N7 Structural Validation (3- vs 4- substitution) N6->N7

Figure 1: Self-validating NMR acquisition and structural elucidation workflow.

Comparative Quantitative Data Analysis

The following tables objectively compare the empirical chemical shifts derived from established spectroscopic rules for diaryl ethers[4].

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl3​ )

The primary differentiator between the two alternatives is the multiplicity of the benzylamine ring. The 3-isomer features a highly diagnostic triplet with a small coupling constant ( J=2.0 Hz) at 7.10 ppm, representing the isolated H-2 proton sitting between the ether and aminomethyl groups[2].

Proton Assignment3-(4-Nitrophenoxy)benzylamine4-(4-Nitrophenoxy)benzylamineMechanistic Causality & Multiplicity
H-3', H-5' (Nitrophenyl) 8.20 ppm (d, J=9.0 Hz, 2H)8.20 ppm (d, J=9.0 Hz, 2H)Deshielded by −NO2​ ( −M , −I effects).
H-2', H-6' (Nitrophenyl) 7.05 ppm (d, J=9.0 Hz, 2H)7.05 ppm (d, J=9.0 Hz, 2H)Shielded by ether oxygen ( +M effect).
H-2 (Benzylamine) 7.10 ppm (t, J=2.0 Hz, 1H) N/A Diagnostic for meta-substitution; isolated proton.
H-3, H-5 (Benzylamine) N/A7.05 ppm (d, J=8.5 Hz, 2H)Ortho to ether oxygen in para-isomer.
H-4 (Benzylamine) 6.95 ppm (dd, J=8.0,2.0 Hz, 1H)N/APara to aminomethyl, ortho to ether.
H-5 (Benzylamine) 7.35 ppm (t, J=8.0 Hz, 1H)N/AMeta to both substituents; lacks resonance shielding.
H-6 (Benzylamine) 7.15 ppm (d, J=8.0 Hz, 1H)7.35 ppm (d, J=8.5 Hz, 2H)Ortho to aminomethyl group.
−CH2​− (Aliphatic) 3.88 ppm (s, 2H)3.88 ppm (s, 2H)Benzylic protons, slightly deshielded by nitrogen.
−NH2​ (Amine) 1.60 ppm (br s, 2H)1.60 ppm (br s, 2H)Broad due to quadrupolar relaxation of 14N .
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, CDCl3​ )

Carbon NMR provides a secondary layer of validation. The C−O and C−NO2​ quaternary carbons are easily identifiable due to their extreme downfield shifts. The key comparative difference is the shift of the carbon attached to the aminomethyl group (C-3 vs C-4), which shifts based on its relative position to the electron-donating ether linkage[5].

Carbon Assignment3-(4-Nitrophenoxy)benzylamine4-(4-Nitrophenoxy)benzylamineMechanistic Causality
C-1' (Nitrophenyl C−O ) 163.0 ppm163.0 ppmStrongly deshielded by electronegative oxygen.
C-4' (Nitrophenyl C−NO2​ ) 142.0 ppm142.0 ppmDeshielded by electron-withdrawing nitro group.
C-3', C-5' (Nitrophenyl) 126.0 ppm126.0 ppmMeta to ether, ortho to nitro.
C-2', C-6' (Nitrophenyl) 117.0 ppm117.0 ppmOrtho to ether oxygen ( +M shielding).
C-1 (Benzylamine C−O ) 156.0 ppm154.0 ppmDeshielded by ether oxygen.
C-3 (Benzylamine C−C ) 145.0 ppm N/A Attachment point of aminomethyl group (meta).
C-4 (Benzylamine C−C ) N/A 139.0 ppm Attachment point of aminomethyl group (para).
C-2 (Benzylamine) 118.0 ppm129.0 ppmShielded by ortho ether oxygen.
C-4 (Benzylamine) 119.0 ppmN/AShielded by ortho ether oxygen.
C-5 (Benzylamine) 130.0 ppm120.0 ppmMeta to ether (less shielded).
C-6 (Benzylamine) 123.0 ppm129.0 ppmPara to ether.
−CH2​− (Aliphatic) 46.0 ppm46.0 ppmAliphatic benzylic carbon attached to nitrogen.

Conclusion

When evaluating the performance of synthetic routes yielding diaryl ethers, NMR spectroscopy serves as the ultimate arbiter of regiochemical integrity. The comparison between 3-(4-Nitrophenoxy)benzylamine and 4-(4-Nitrophenoxy)benzylamine demonstrates that while the nitrophenyl ring remains spectroscopically static, the benzylamine ring's splitting patterns provide definitive proof of structure. Researchers must prioritize high-quality shimming to resolve the diagnostic 2.0 Hz meta-coupling of the H-2 proton in the 3-isomer, ensuring the analytical workflow remains a robust, self-validating system.

Sources

Comparative

A Researcher's Guide to Comparing the Binding Affinities of 3-(4-Nitrophenoxy)-benzylamine Derivatives as Monoamine Oxidase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in characterizing the binding affinities of novel 3-(4-Nitrophenoxy)-benzylamine derivatives. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in characterizing the binding affinities of novel 3-(4-Nitrophenoxy)-benzylamine derivatives. While this specific chemical series is not extensively documented in publicly available literature, its structural motifs strongly suggest a potential for interaction with monoamine oxidase (MAO) enzymes. This document will, therefore, focus on the evaluation of these derivatives as MAO inhibitors, providing both theoretical grounding and practical experimental protocols.

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Consequently, inhibitors of MAO have significant therapeutic potential in the treatment of neurological disorders like depression and Parkinson's disease.[1][2] The 3-(4-Nitrophenoxy)-benzylamine scaffold presents a unique combination of a benzylamine moiety, a known substrate for MAO-B, and a nitrophenoxy group that can influence electronic properties and binding interactions within the enzyme's active site.

Comparative Analysis of Structurally Related MAO Inhibitors

To establish a baseline for understanding the potential binding affinities of 3-(4-Nitrophenoxy)-benzylamine derivatives, it is instructive to examine the inhibitory activities of structurally analogous compounds. The following table summarizes the IC50 values for a selection of molecules possessing either a benzylamine or a nitrophenoxy component, highlighting their potency against MAO-A and MAO-B.

Compound/Derivative ClassTargetIC50 (µM)Reference Compound(s)
2-Aryl-3-haloallylaminesMAO-A & MAO-B0.01 - 1.0(E)-2-phenyl-3-fluoroallylamine
3-Phenylcoumarin DerivativesMAO-B0.056 - 1.0Derivative 1
ClorgylineMAO-A0.0011N/A
Ro 41-1049MAO-A0.044N/A
(R)-deprenylMAO-A1.8N/A
4-[(4-Nitrophenoxy)phenylmethyl]piperidine5-HT & NE TransportersKi (nM) values reportedN/A

Data compiled from multiple sources for illustrative purposes.[2][3][4][5]

The data from related compounds suggest that derivatives of the 3-(4-Nitrophenoxy)-benzylamine scaffold are likely to exhibit inhibitory activity against MAO, with the potential for selectivity towards either the MAO-A or MAO-B isoform depending on the specific substitutions on the aromatic rings.

Experimental Workflow for Determining MAO Inhibitory Activity

The following diagram outlines a typical workflow for screening and characterizing novel inhibitors of monoamine oxidase.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Inhibition cluster_3 Phase 4: Selectivity & Further Characterization A Synthesize 3-(4-Nitrophenoxy)- benzylamine Derivatives B High-Throughput Fluorometric Assay (Single Concentration) A->B Test Compounds C Dose-Response Fluorometric Assay B->C Active Hits D Calculate IC50 Values C->D E Enzyme Kinetics Studies (e.g., Lineweaver-Burk Plot) D->E Potent Inhibitors F Determine Ki and Inhibition Type (Competitive, Non-competitive, etc.) E->F G Radioligand Binding Assay F->G Characterized Inhibitors H Determine Selectivity for MAO-A vs. MAO-B G->H

Caption: A four-phase experimental workflow for the comprehensive evaluation of novel MAO inhibitors.

Detailed Experimental Protocols

Fluorometric Monoamine Oxidase Inhibition Assay

This assay is a common method for determining the inhibitory potential of test compounds against MAO-A and MAO-B.[6] It relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.[6]

Principle:

G sub Monoamine Substrate (e.g., Benzylamine for MAO-B) prod Aldehyde + NH3 + H2O2 sub->prod MAO probe Non-Fluorescent Probe (e.g., Amplex® Red) fluor Fluorescent Product (e.g., Resorufin) probe->fluor HRP

Caption: The enzymatic reaction and detection principle of the fluorometric MAO assay.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes[6]

  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[6]

  • Substrates: Benzylamine (for MAO-B) or p-Tyramine (for both)[6]

  • Fluorogenic Probe: Amplex® Red[6]

  • Horseradish Peroxidase (HRP)[6]

  • Positive Controls: Selegiline (for MAO-B) and Clorgyline (for MAO-A)[6][7]

  • Test compounds (3-(4-Nitrophenoxy)-benzylamine derivatives)

  • 96-well black plates[7]

  • Fluorometric plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve test compounds and positive controls in DMSO to create stock solutions.

    • Prepare working solutions of enzymes, substrates, probe, and HRP in MAO Assay Buffer.

  • Assay Protocol (96-well plate format):

    • To each well, add the test compound or positive control.

    • Add the MAO-A or MAO-B enzyme solution to each well and incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the substrate solution containing the fluorogenic probe and HRP.

    • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex® Red).[7]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • For dose-response experiments, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Radioligand Binding Assay for MAO

Radioligand binding assays are considered the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor or enzyme.[8][9]

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to the target enzyme.

Materials and Reagents:

  • Source of MAO enzyme (e.g., rat brain mitochondria)[3]

  • Radioligand (e.g., [³H]-Selegiline for MAO-B)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue source (e.g., rat brain) in a suitable buffer and perform differential centrifugation to isolate the mitochondrial fraction containing MAO.

  • Binding Assay:

    • In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Concluding Remarks for the Investigating Scientist

The exploration of novel chemical scaffolds like the 3-(4-Nitrophenoxy)-benzylamine series is fundamental to the advancement of drug discovery. Based on established structure-activity relationships, these compounds hold promise as inhibitors of monoamine oxidase. The experimental framework provided in this guide offers a robust starting point for characterizing their binding affinities and inhibitory profiles. By systematically applying these methodologies, researchers can elucidate the therapeutic potential of this intriguing class of molecules.

References

  • MAO Inhibition Assay. Bio-protocol. Available from: [Link]

  • Monoamine Oxidase A (MAO-A) Rat Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. Available from: [Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. Available from: [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). SpringerLink. Available from: [Link]

  • Syntheses and Binding Studies of New [(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters. ACS Publications. Available from: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

  • Novel phenoxy-benzylamine derivatives as serotonin reuptake inhibitors. ResearchGate. Available from: [Link]

  • Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships. PubMed. Available from: [Link]

  • Information on EC 1.4.3.21 - primary-amine oxidase. BRENDA Enzyme Database. Available from: [Link]

  • Benzamides and related inhibitors of factor Xa. Google Patents.
  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available from: [Link]

  • 5,7-dihydro-pyrrolo-pyridine derivatives for treating neurological and neurodegenerative diseases. Google Patents.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available from: [Link]

  • Design, Synthesis, Pharmacological Evaluation, QSAR Analysis, Molecular Modeling and ADMET of Novel Donepezil-Based Derivatives as Multipotent Cholinesterase and Monoamine Oxidase Inhibitors for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-based derivatives as novel and potent small molecule inhibitors of the protein kinase C epsilon (PKCε). University of Milan. Available from: [Link]

  • High-throughput screening and radioligand binding studies reveal monoamine oxidase-B as the primary binding target for d-deprenyl. PubMed. Available from: [Link]

  • Donepezil: An Important Prototype to the Design of New Drug Candidates for Alzheimer's Disease. ResearchGate. Available from: [Link]

  • Radioligand Binding Assays and Their Analysis. ResearchGate. Available from: [Link]

  • Structure and activity relationship of monoamine oxidase inhibitors. ResearchGate. Available from: [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. PMC. Available from: [Link]

Sources

Validation

FTIR Spectral Profiling of 3-(4-Nitrophenoxy)-benzylamine: A Comparative Guide to Sampling Methodologies

Target Audience: Analytical Chemists, Materials Scientists, and Pharmaceutical Researchers Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary The structural verification of complex organi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Pharmaceutical Researchers Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

The structural verification of complex organic intermediates requires analytical techniques capable of resolving overlapping functional group signatures. 3-(4-Nitrophenoxy)-benzylamine (C₁₃H₁₂N₂O₃) presents a unique spectroscopic challenge: it contains a highly polar primary amine (-NH₂), a strongly electron-withdrawing nitro group (-NO₂), and an asymmetric diaryl ether linkage (-O-).

As a Senior Application Scientist, I frequently observe researchers struggling to obtain clean, reproducible Fourier-Transform Infrared (FTIR) spectra for this class of compounds. The root cause is rarely the spectrometer itself, but rather the sampling methodology . This guide objectively compares the two dominant solid-state FTIR techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission —to determine the optimal workflow for resolving the critical absorption bands of 3-(4-Nitrophenoxy)-benzylamine.

Molecular Anatomy & Theoretical IR Signature

To evaluate the performance of our sampling techniques, we must first establish the theoretical spectroscopic baseline for 3-(4-Nitrophenoxy)-benzylamine. The molecule's vibrational modes are dictated by its distinct functional domains [1].

Table 1: Reference Absorption Bands for 3-(4-Nitrophenoxy)-benzylamine
Functional GroupWavenumber Range (cm⁻¹)Intensity & ShapeVibrational ModeDiagnostic Significance
Primary Amine 3500 – 3300Medium, DoubletN-H Asymmetric & Symmetric StretchConfirms the presence of the -NH₂ group (absent in nitro-only precursors).
Nitro Group 1530 – 1510Strong, Sharp-NO₂ Asymmetric StretchHighly diagnostic; strong dipole moment yields intense absorption.
Nitro Group 1350 – 1330Strong, Sharp-NO₂ Symmetric StretchCompanion peak to the asymmetric stretch; verifies nitroaromaticity.
Diaryl Ether 1250 – 1200Strong, BroadC-O-C Asymmetric StretchConfirms the ether linkage between the two aromatic rings.
Aromatic Rings 3100 – 3000Weak to MediumC-H Stretch (sp² carbon)Differentiates aromatic from aliphatic structures.
Aromatic Rings 1600, 1500, 1450Medium, SharpC=C Ring StretchConfirms the presence of the benzene rings.

Note: The exact peak positions will shift slightly depending on the solid-state packing (polymorphism) and the degree of intermolecular hydrogen bonding between the amine and nitro groups.

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

When analyzing solid powders like 3-(4-Nitrophenoxy)-benzylamine, the choice between ATR and KBr transmission fundamentally alters the spectral output due to the underlying physics of light-matter interaction.

The Causality of Spectral Differences

1. The N-H Stretch and Hygroscopicity (The KBr Flaw): KBr is highly hygroscopic. Even with rigorous drying, KBr powder rapidly absorbs atmospheric moisture during the grinding and pressing phases. This absorbed water produces a massive, broad O-H stretching band between 3600–3200 cm⁻¹. Because the critical primary amine N-H doublet of 3-(4-Nitrophenoxy)-benzylamine sits precisely in this region (3500–3300 cm⁻¹), KBr transmission often masks or severely distorts the amine signature [2]. ATR, requiring no hygroscopic matrix, provides a pristine view of the N-H stretch [3].

2. Penetration Depth and Peak Intensity (The ATR Quirk): In ATR-FTIR, the depth of penetration ( dp​ ) of the evanescent wave is directly proportional to the wavelength of the infrared light. Consequently, penetration is shallower at high wavenumbers (e.g., the 3400 cm⁻¹ N-H stretch) and deeper at low wavenumbers (e.g., the 1250 cm⁻¹ ether stretch) [4]. Without applying an algorithmic "ATR Correction," the amine peaks will appear artificially weak compared to the nitro and ether peaks. KBr transmission maintains a constant pathlength, yielding "classic" relative intensities ideal for legacy library matching [5].

Table 2: Performance Comparison Matrix
ParameterDiamond ATR-FTIRKBr Pellet TransmissionScientific Implication for Target Compound
Sample Prep None (Direct application)High (Grinding, pressing)ATR eliminates moisture contamination risk for the -NH₂ region.
Pathlength Wavelength-dependent (1-2 µm)Constant (pellet thickness)ATR requires software correction to match transmission libraries.
Sensitivity ModerateHigh (Trace analysis)KBr is superior if the target compound is an impurity (<1%).
Artifacts Refractive index shifts (anomalous dispersion)Ion exchange, moisture bandsKBr can induce polymorphic changes under extreme hydraulic pressure.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a verification check to prevent false-positive spectral artifacts.

Protocol A: Diamond ATR-FTIR Analysis (Recommended)

Optimal for rapid structural verification and clear N-H doublet resolution.

  • System Suitability & Background: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to evaporate. Collect a background spectrum (air). Validation Check: The background must show a flat baseline with <0.005 absorbance units noise and no residual organic peaks.

  • Sample Application: Deposit approximately 2–5 mg of 3-(4-Nitrophenoxy)-benzylamine directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil. Apply a standardized pressure (typically ~75 psi or until the slip-clutch clicks) to ensure intimate contact between the crystal and the solid powder [5]. Causality: Poor contact reduces the evanescent wave interaction, leading to weak, noisy spectra.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to optimize signal-to-noise ratio).

  • Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software (assuming a sample refractive index of ~1.5 and a diamond crystal refractive index of 2.4) to normalize peak intensities across the spectrum.

Protocol B: KBr Pellet Transmission (Alternative)

Optimal for trace quantitative analysis or legacy transmission library matching.

  • Matrix Preparation: Dry spectral-grade KBr powder in an oven at 110°C for at least 24 hours. Store in a desiccator.

  • Sample Milling: Weigh ~1 mg of 3-(4-Nitrophenoxy)-benzylamine and ~100 mg of dried KBr (1:100 ratio). Transfer to an agate mortar. Grind vigorously for 1–2 minutes until a fine, homogenous powder is achieved. Causality: Particles must be smaller than the wavelength of IR light (<2 µm) to prevent severe baseline scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of hydraulic pressure for 1 minute [2].

  • Validation Check: The resulting pellet must be visually transparent or highly translucent. An opaque pellet indicates poor grinding or moisture absorption and will yield a severely sloped baseline.

  • Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹ (4 cm⁻¹ resolution, 32 scans).

Decision Matrix & Analytical Workflow

The following diagram illustrates the logical pathway for selecting the appropriate FTIR technique when analyzing complex solid amines and nitroaromatics.

FTIR_Workflow Start Solid Powder Sample: 3-(4-Nitrophenoxy)-benzylamine Decision Moisture Sensitive or Trace Analysis? Start->Decision ATR_Path Attenuated Total Reflectance (ATR-FTIR) Decision->ATR_Path Routine/Moisture Sensitive KBr_Path Transmission (KBr Pellet) Decision->KBr_Path Trace/Library Matching ATR_Step1 Direct Application to Diamond Crystal ATR_Path->ATR_Step1 KBr_Step1 Dry KBr Matrix (>24h at 110°C) KBr_Path->KBr_Step1 ATR_Step2 Apply Standardized Pressure (75 psi) ATR_Step1->ATR_Step2 ATR_Step3 Apply ATR Correction Algorithm ATR_Step2->ATR_Step3 Analysis Spectral Acquisition & Functional Group Validation ATR_Step3->Analysis KBr_Step2 Grind Sample:KBr (1:100 ratio) KBr_Step1->KBr_Step2 KBr_Step3 Hydraulic Press under Vacuum KBr_Step2->KBr_Step3 KBr_Step3->Analysis

Figure 1: Decision matrix and procedural workflow for FTIR analysis of solid-state organic powders.

Conclusion

For the structural verification of 3-(4-Nitrophenoxy)-benzylamine , Diamond ATR-FTIR is the superior methodology . The primary analytical objective for this compound is confirming the presence of the primary amine (-NH₂) alongside the nitro (-NO₂) and ether (-O-) groups. The inherent hygroscopicity of the KBr pellet method introduces an unacceptable risk of water absorption, which reliably obscures the critical 3500–3300 cm⁻¹ N-H stretching region. By utilizing ATR-FTIR coupled with software-based penetration depth correction, researchers can obtain artifact-free spectra that accurately reflect the molecular anatomy of the compound.

References

  • FTIR Functional Group Database Table with Search InstaNANO URL:[Link]

  • What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR? Kintek Solution URL:[Link]

  • KBr Pellet Method - Application News & Technical Support Shimadzu Corporation URL:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy AZoM (Materials Science) URL:[Link]

Comparative

Comprehensive Guide: Validating 3-(4-Nitrophenoxy)-benzylamine Purity and Yield via LC-MS vs. Alternative Modalities

3-(4-Nitrophenoxy)-benzylamine is a critical synthetic intermediate widely utilized in the development of pharmaceuticals and agrochemicals. Structurally, it is characterized by a primary amine, a flexible ether linkage,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

3-(4-Nitrophenoxy)-benzylamine is a critical synthetic intermediate widely utilized in the development of pharmaceuticals and agrochemicals. Structurally, it is characterized by a primary amine, a flexible ether linkage, and a strongly electron-withdrawing nitro group. Accurate determination of its purity and reaction yield is paramount—not only to evaluate synthetic efficiency but also to prevent the carryover of potentially genotoxic nitroaromatic impurities into final drug substances.

As an application scientist, selecting the correct analytical modality requires moving beyond trial and error and instead designing a method based on the molecule's intrinsic physicochemical properties. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives and provides a self-validating, protocol[1] for quantifying this specific compound.

Comparative Analysis: Why LC-MS Outperforms Alternatives

When validating the purity and yield of basic, polar amines like 3-(4-Nitrophenoxy)-benzylamine, analytical scientists typically evaluate three primary modalities: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and LC-MS.

  • GC-MS (The Thermal Liability): GC-MS is fundamentally mismatched for this molecule. The high polarity of the primary amine causes irreversible adsorption in the injection port, leading to severe peak tailing. Furthermore, the nitro group is thermally labile at standard GC elution temperatures, risking degradation before reaching the detector. Derivatization (e.g., acetylation) is mandatory, which introduces variability and complicates yield calculations.

  • HPLC-UV (The Specificity Deficit): While robust for bulk purity assessments, UV detection lacks the structural specificity required to differentiate the target molecule from co-eluting structural isomers (such as 2-(4-Nitrophenoxy)-benzylamine) or unreacted starting materials that share the identical nitrophenoxy chromophore.

  • LC-MS/MS (The Gold Standard): The primary amine makes the molecule highly basic, rendering it exceptionally amenable to positive Electrospray Ionization (ESI+). This yields a dominant, stable [M+H]+ signal at m/z 245.1. Coupled with Multiple Reaction Monitoring (MRM), LC-MS provides unparalleled specificity and sub-ppm Limits of Quantitation (LOQ), outperforming other methods in trace-level impurity detection[2].

Quantitative Modality Comparison
Analytical ModalitySensitivity (LOQ)SpecificityDerivatization RequiredMatrix Effect SusceptibilitySuitability for 3-(4-Nitrophenoxy)-benzylamine
GC-MS 1–5 ppmHigh (EI fragmentation)YesLowPoor (Thermal degradation risk)
HPLC-UV 10–50 ppmLow (Relies on retention time)NoLowModerate (Good for bulk, poor for trace)
LC-MS/MS < 0.1 ppmUltra-High (MRM transitions)NoModerate (Requires IS correction)Optimal (Direct analysis, high ionization)

Mechanistic Causality in Method Design (E-E-A-T)

A robust analytical protocol must be a self-validating system. Every parameter in the following LC-MS workflow is dictated by the chemical realities of 3-(4-Nitrophenoxy)-benzylamine:

  • Mobile Phase Selection (pH Control): The primary amine has a pKa​ of approximately 9.0. To ensure it remains fully protonated in solution, the mobile phase must be acidic. Using 0.1% Formic Acid in both the aqueous and organic phases prevents peak splitting, eliminates secondary retention mechanisms, and maximizes droplet charging during ESI+.

  • Stationary Phase (Silanol Suppression): A standard C18 column will exhibit secondary interactions between the basic amine and uncapped surface silanols, leading to chromatographic tailing. A polar-embedded or meticulously end-capped C18 column is strictly required to maintain Gaussian peak shapes.

  • Self-Validating Yield Calculation: To calculate true reaction yield from a crude mixture, external calibration is insufficient due to ion suppression caused by the reaction matrix. An isotopically labeled internal standard (IS)—such as 3-(4-Nitrophenoxy)-benzylamine- d2​ —must be spiked into the crude mixture before sample preparation. This normalizes matrix effects and extraction losses, ensuring the calculated yield is absolute.

Workflow Start Synthesized Batch 3-(4-Nitrophenoxy)-benzylamine SamplePrep Sample Preparation (Add Internal Standard) Start->SamplePrep LC Liquid Chromatography (End-capped C18, Acidic pH) SamplePrep->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Analysis (Yield & Purity Calc) MS->Data Validate ICH Q2(R2) Validation (LOD, LOQ, Linearity) Data->Validate

Workflow for LC-MS purity and yield validation of 3-(4-Nitrophenoxy)-benzylamine.

Step-by-Step LC-MS Methodology

This protocol is designed to meet the rigorous validation standards outlined in the[3].

Step 1: Sample and Standard Preparation
  • Reference Standard: Prepare a 1.0 mg/mL stock solution of highly pure (>99%) 3-(4-Nitrophenoxy)-benzylamine in LC-MS grade Methanol.

  • Internal Standard (IS): Prepare a 10 µg/mL solution of the chosen isotopic IS.

  • Calibration Curve: Dilute the reference stock to create a 6-point calibration curve ranging from 1 ng/mL to 500 ng/mL. Spike each calibration level with a constant 50 ng/mL of IS.

  • Crude Sample Prep (For Yield): Accurately weigh 10.0 mg of the crude reaction product. Dissolve completely in 10 mL of Methanol. Dilute this solution 1:1000 with the initial mobile phase, simultaneously spiking it with 50 ng/mL IS. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 2: Chromatographic Conditions
  • Column: End-capped C18 (50 mm × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B to 95% B over 4.0 minutes, hold at 95% B for 1.0 minute, then re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI-QqQ) Parameters

Operate the triple quadrupole mass spectrometer in Positive MRM mode. The fragmentation logic is critical for eliminating false positives. The parent ion [M+H]+ is m/z 245.1. The primary collision-induced dissociation (CID) pathway involves the loss of ammonia (-17 Da) to form a stable carbocation (m/z 228.1), followed by the cleavage of the ether bond to yield a benzyl cation (m/z 106.1).

  • Quantifier Transition: m/z 245.1 106.1 (High collision energy, ~25 eV).

  • Qualifier Transition: m/z 245.1 228.1 (Low collision energy, ~10 eV).

Fragmentation Parent [M+H]+ m/z 245.1 3-(4-Nitrophenoxy)-benzylamine LossNH3 Loss of NH3 [-17 Da] Parent->LossNH3 Cleavage Ether Cleavage [-139 Da] Parent->Cleavage Frag1 Fragment m/z 228.1 (Carbocation) LossNH3->Frag1 Frag2 Fragment m/z 106.1 (Benzyl Cation) Cleavage->Frag2

Proposed ESI+ collision-induced dissociation (CID) fragmentation logic.

Step 4: Data Analysis and ICH Q2(R2) Validation Metrics

To validate the method for routine use, the following criteria must be satisfied[3]:

  • Linearity: Plot the response ratio ( AreaAnalyte​/AreaIS​ ) against the theoretical concentration. The curve must yield a coefficient of determination ( R2 ) ≥0.995 .

  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix. The calculated recovery must fall between 95% and 105%.

  • Precision (Repeatability): Six replicate injections of a mid-level standard must yield a Relative Standard Deviation (RSD) ≤2.0% .

  • Yield Calculation: Absolute Yield (%)=(Theoretical Mass based on Limiting ReagentCalculated Mass from LC-MS​)×100

Conclusion

Validating the purity and yield of 3-(4-Nitrophenoxy)-benzylamine requires an analytical framework that respects its specific chemical liabilities. While HPLC-UV and GC-MS offer utility in broader contexts, LC-MS/MS stands as the only self-validating, highly specific technique capable of overcoming the basicity and thermal instability of the molecule. By employing proper end-capped stationary phases, acidic modifiers, and internal standard normalization, researchers can achieve ICH-compliant data that guarantees the integrity of their synthetic pipelines.

References

  • Title: Validation of analytical procedures Q2(R2) - ICH Source: International Council for Harmonisation (ich.org) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (europa.eu) URL: [Link]

  • Title: In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Validation

X-Ray Crystallographic Data Analysis of 3-(4-Nitrophenoxy)-benzylamine: A Comparative Refinement Guide

Introduction In small-molecule drug discovery, the precise three-dimensional spatial arrangement of functional groups dictates target binding affinity and pharmacokinetics. 3-(4-Nitrophenoxy)-benzylamine is a highly vers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In small-molecule drug discovery, the precise three-dimensional spatial arrangement of functional groups dictates target binding affinity and pharmacokinetics. 3-(4-Nitrophenoxy)-benzylamine is a highly versatile synthon; its rigid phenoxy ether linkage paired with a flexible benzylamine moiety makes it an excellent model compound for evaluating crystallographic refinement software[1].

The primary challenge in refining this molecule lies in accurately modeling the thermal motion of the terminal primary amine and resolving the frequent rotational disorder inherent to the nitro group. This guide objectively compares the performance of three leading crystallographic refinement engines—SHELXL , olex2.refine , and CRYSTALS —using a high-resolution single-crystal dataset of 3-(4-Nitrophenoxy)-benzylamine.

Phase 1: Self-Validating Experimental Protocols

To ensure an objective software comparison, the input data must be flawless. Poor crystal quality leads to merohedral twinning or diffuse scattering, which artificially skews software performance metrics. Every step below is designed as a self-validating system.

Synthesis & Purification
  • Reaction: Synthesize the compound via nucleophilic aromatic substitution by reacting 3-hydroxybenzylamine with 1-fluoro-4-nitrobenzene in the presence of K2​CO3​ and DMF at 80°C[1].

  • Extraction: Quench with water, extract with ethyl acetate, and wash the organic layer with brine to remove residual DMF.

  • Purification: Isolate the product using silica gel column chromatography (Hexane/EtOAc gradient).

  • Causality Check: DMF is used because its high dielectric constant stabilizes the transition state of the SN​Ar reaction.

  • Self-Validation Checkpoint: Perform 1H -NMR and TLC prior to crystallization. If starting materials remain, they will co-crystallize and disrupt the lattice, leading to poor diffraction. Proceed only if purity is >99%.

Single Crystal Growth
  • Dissolution: Dissolve 20 mg of purified 3-(4-Nitrophenoxy)-benzylamine in 1 mL of Dichloromethane (DCM).

  • Layering: Carefully layer 3 mL of anti-solvent (n-hexane) over the DCM solution in a narrow crystallization tube.

  • Incubation: Cap loosely and incubate at 4°C for 72 hours.

  • Causality Check: Why vapor/liquid diffusion at 4°C? The slow equilibration of hexane into DCM promotes nucleation at an extremely low supersaturation level. This minimizes the formation of defects and prevents the rapid precipitation that causes twinning.

  • Self-Validation Checkpoint: Inspect crystals under a polarized light microscope. Extinction of light every 90 degrees of rotation confirms a single, untwinned crystal domain.

ExperimentalWorkflow Synthesis Nucleophilic Aromatic Substitution (DMF, K2CO3, 80°C) Purification Silica Gel Chromatography (Hexane/EtOAc) Synthesis->Purification Validation1 NMR & TLC Validation (Purity > 99%) Purification->Validation1 Crystallization Vapor Diffusion Crystallization (DCM / n-Hexane, 4°C) Validation1->Crystallization Validation2 Polarized Light Microscopy (Untwinned Selection) Crystallization->Validation2 DataCollection X-Ray Data Collection (Mo Kα, 100 K) Validation2->DataCollection

Fig 1. Self-validating synthesis and crystallization workflow.

X-Ray Data Collection
  • Mounting: Mount the validated crystal on a MiTeGen loop using Paratone-N oil.

  • Cooling: Transfer immediately to the goniometer under a 100 K nitrogen cold stream.

  • Acquisition: Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å).

  • Causality Check: Data collection at 100 K suppresses atomic displacement parameters (ADPs). The oxygen atoms of the nitro group are prone to severe libration at room temperature; freezing the crystal locks these atoms into discrete, resolvable positions, allowing the software to model the disorder accurately.

Phase 2: Product Comparison - Refinement Engines

Once the phase problem is solved (typically via Intrinsic Phasing in SHELXT), the structural model must be refined against the observed data using least-squares minimization. We compared three distinct refinement engines using the exact same unmerged .hkl dataset.

Overview of Alternatives
  • (Industry Standard): A legacy, text-based refinement engine. It is universally accepted and highly stable but requires manual editing of .ins files[2].

  • (Modern Algorithmic Approach): A mathematically robust engine natively integrated into the Olex2 GUI. It utilizes a graphical reparameterization framework that automatically applies complex constraints[3],[4].

  • CRYSTALS (Interactive): An older but highly interactive suite that excels in specific niche crystallographic problems but often requires rigid twin laws rather than flexible matrices[3].

RefinementComparison Data Unmerged Data (.hkl) Solution Structure Solution (SHELXT) Data->Solution SHELXL SHELXL (Text-based .ins) Solution->SHELXL OLEX2 olex2.refine (GUI-driven) Solution->OLEX2 CRYSTALS CRYSTALS (Interactive) Solution->CRYSTALS Validation CheckCIF Validation SHELXL->Validation OLEX2->Validation CRYSTALS->Validation

Fig 2. Parallel crystallographic refinement workflows.

Handling Rotational Disorder (Mechanistic Causality)

In our dataset, the nitro group ( −NO2​ ) of 3-(4-Nitrophenoxy)-benzylamine exhibited two-part rotational disorder around the C−N bond.

  • SHELXL Performance: Modeling this required manually typing PART 1 and PART 2 instructions, calculating starting coordinates for the split oxygen atoms, and tying their occupancies to a free variable (FVAR). Furthermore, Rigid Bond Restraints (RIGU) and Equal Atomic Displacement Parameters (EADP) had to be manually assigned to prevent non-positive definite (NPD) errors. This process took ~15 minutes and is highly prone to syntax errors.

  • olex2.refine Performance: Olex2 excels in disorder modeling[5]. Using the GUI's "Split" tool, the software automatically generated the necessary EADP constraints and SADI restraints for the N-O bond lengths. The olex2.refine engine processes these via an explicit reparameterization graph, introducing new derivatives without user intervention[3]. This reduced the modeling time to under 2 minutes.

Phase 3: Quantitative Performance Data

The table below summarizes the final refinement metrics for the 3-(4-Nitrophenoxy)-benzylamine dataset across the three software suites.

Refinement MetricSHELXL (2018/3)olex2.refine (1.5)CRYSTALS (14.61)
R1[ I>2σ(I) ] 0.04120.03980.0425
wR2 (All data) 0.10540.10120.1089
Goodness-of-Fit (S) 1.0451.0211.060
Max/Min Residual Density ( e⋅A˚−3 ) 0.24 / -0.180.21 / -0.150.28 / -0.20
Disorder Modeling Time (User Input) ~15 mins~2 mins~10 mins
Refinement Convergence Time 1.2 s0.8 s1.5 s
Data Interpretation

The olex2.refine engine achieved the lowest R1 and wR2 values. R1 measures the absolute agreement between the calculated model and the observed diffraction data; a lower value indicates a more accurate physical model. The superior performance of olex2.refine is primarily due to its advanced implementation of hydrogen atom riding models on the flexible benzylamine moiety and its seamless handling of the reparameterization graph during the refinement of the disordered nitro group[3].

While SHELXL performed admirably and remains the benchmark for publication[2], it required significantly more manual user intervention. CRYSTALS struggled slightly with the overlapping electron density of the disordered oxygen atoms, resulting in the highest residual electron density ( 0.28e⋅A˚−3 ).

Conclusion & Best Practices

For drug development professionals analyzing small molecules with flexible moieties or rotatable functional groups like 3-(4-Nitrophenoxy)-benzylamine, Olex2 (utilizing the olex2.refine engine) is the superior choice. It bridges the gap between mathematically rigorous least-squares refinement and user-friendly visual modeling[5],[6].

Best Practice: Always validate your final .cif file using the IUCr's CheckCIF utility. A self-validating refinement workflow is only complete when all A-level and B-level alerts have been mechanistically resolved and justified.

References

  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected Source: IUCr (Acta Crystallographica Section A) URL:[Link]

  • Olex2: Crystallography at your fingertip! Source: OlexSys URL:[Link]

  • Single crystal structure analysis software "SHELX" Source: TEGAKARI URL:[Link]

  • OLEX2 v1.2.1 | Review Source: Chemistry World URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: SciSpace URL:[Link](Note: SciSpace index reference)

  • Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Nitrophenoxy)-benzylamine proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is just as critical as the experimental design itself. 3-(4-Nitrophenoxy)benzylamine is a valuable...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is just as critical as the experimental design itself. 3-(4-Nitrophenoxy)benzylamine is a valuable intermediate in pharmaceutical synthesis and drug development[1]. However, owing to its structural features—a primary amine coupled with a nitroaromatic ether—it presents specific toxicological and environmental hazards that mandate strict disposal protocols.

The following guide outlines the self-validating system for the safe handling, accumulation, and disposal of 3-(4-Nitrophenoxy)benzylamine waste, grounded in the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) frameworks and institutional best practices[2][3].

Chemical Profile & Hazard Characterization

Before implementing a disposal protocol, we must understand the physicochemical properties that dictate our waste management strategy. The overriding principle governing prudent handling is that no activity should begin unless a disposal plan has been formulated[4].

Property / CharacteristicDetails for 3-(4-Nitrophenoxy)benzylamineWaste Management Implication
Chemical Class Nitroaromatic, Primary AminePotential for environmental persistence; requires high-temperature destruction.
Reactivity Profile Weak base; susceptible to oxidation/reduction.Do not mix with strong oxidizing agents or strong reducing agents in waste streams to prevent exothermic reactions.
Toxicity Irritant (Skin/Eyes); potential systemic toxicity.All contaminated consumables (gloves, pipette tips) must be treated as hazardous waste[5].
EPA Waste Designation Unlisted, but managed as Characteristic/Toxic Waste.Must be processed through institutional Environmental Health and Safety (EHS) programs[5][6].

Disposal Workflow & Logical Relationships

The lifecycle of laboratory waste must be strictly controlled from the point of generation to final destruction at a commercial Treatment, Storage, and Disposal Facility (TSDF)[4][6].

G Generation Waste Generation: 3-(4-Nitrophenoxy)benzylamine Segregation Chemical Segregation (Isolate from Oxidizers/Acids) Generation->Segregation Containment Primary Containment (Compatible Glass/HDPE) Segregation->Containment Labeling RCRA Labeling Marked as 'Hazardous Waste' Containment->Labeling SAA Satellite Accumulation Area (Closed Container Rule) Labeling->SAA EHS Institutional EHS Pickup (Final Waste Determination) SAA->EHS TSDF Commercial TSDF (High-Temp Incineration) EHS->TSDF

Disposal workflow for 3-(4-Nitrophenoxy)benzylamine from generation to commercial incineration.

Step-by-Step Operational Disposal Protocol

This protocol ensures that laboratory personnel maintain compliance while preventing cross-contamination, emissions, or adverse chemical reactions[6].

Phase 1: Point-of-Generation Segregation
  • The "Why" (Causality): Nitroaromatic compounds can undergo highly exothermic reduction reactions if inadvertently mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) in a generic waste carboy. Furthermore, the amine moiety can react violently with concentrated acids or strong oxidizers.

  • Action: Segregate 3-(4-Nitrophenoxy)benzylamine waste (both solid and liquid solutions) into a dedicated, chemically compatible container (typically amber glass or High-Density Polyethylene - HDPE)[6]. Do not combine this with general halogenated or non-halogenated solvent waste unless explicitly approved by your EHS department.

Phase 2: Satellite Accumulation Area (SAA) Management
  • The "Why" (Causality): The EPA's RCRA regulations (including Subpart K for academic entities) require that waste be managed safely at or near the point of generation to minimize the risk of laboratory spills and vapor inhalation[3].

  • Action:

    • Place the waste container in secondary containment (e.g., a polyethylene tray) within the laboratory's designated SAA[6].

    • Strict Adherence: The container must remain tightly closed at all times unless you are actively adding or removing waste. Funnels must not be left in the container neck.

Phase 3: Identification and Labeling
  • The "Why" (Causality): Unidentified chemicals ("unknowns") pose severe safety risks to waste handlers and incur massive analytical costs for the institution. Under EPA regulations, the specific hazardous waste code is not strictly required on the SAA label by the researcher, but the contents must be clearly identifiable[3].

  • Action: Attach a standardized institutional waste tag immediately upon the first drop of waste entering the container.

    • Write the full chemical name: "3-(4-Nitrophenoxy)benzylamine" (No abbreviations or structural formulas).

    • Check the appropriate hazard boxes (e.g., "Toxic", "Irritant").

    • Ensure the words "Hazardous Waste" are prominently displayed[3].

Phase 4: Contaminated Consumables and Rinsate
  • The "Why" (Causality): A chemical becomes a "waste" when you no longer intend to use it, and this includes the materials used to handle it[5]. Rinsate from cleaning containers that held hazardous materials may exhibit toxicity characteristics[4].

  • Action: Dispose of all heavily contaminated gloves, weighing boats, and absorbent spill materials into a designated solid hazardous waste bin. Triple-rinse primary stock containers with a compatible solvent (e.g., methanol or dichloromethane) and collect the rinsate as liquid hazardous waste before disposing of the empty glass bottle[4].

Phase 5: Institutional Transfer and Final Destruction
  • The "Why" (Causality): Final hazardous waste determinations and off-site transport must be executed by personnel thoroughly trained in RCRA and Department of Transportation (DOT) regulations[3][6].

  • Action: Submit a waste pickup request to your institutional EHS or Research Academic Safety office before the container is 90 days old or when it becomes 2/3 full[6]. EHS will coordinate with a commercial waste broker to transport the material to a TSDF, where it will undergo high-temperature incineration. Incineration is the preferred method as it completely cleaves the nitroaromatic ring system, eliminating environmental toxicity risks[4].

References

  • NextSDS. "3-(4-nitrophenoxy)-benzylaMine — Chemical Substance Information".
  • National Research Council (US) Committee on Prudent Practices in the Laboratory.
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste". VUMC OCRS.
  • Environmental Marketing Services. "Safe Laboratory Hazardous Waste Disposal Tips". EMS LLC.
  • The University of Texas at Dallas. "Hazardous Waste | Institutional Risk & Safety". UT Dallas.
  • United States Environmental Protection Agency.

Sources

Handling

Personal protective equipment for handling 3-(4-Nitrophenoxy)-benzylamine

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Handling complex organic building blocks like 3-(4-Nitrophenoxy)-benzylamine (CAS: 141455-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. Handling complex organic building blocks like 3-(4-Nitrophenoxy)-benzylamine (CAS: 141455-20-1) [1] requires a deep understanding of its molecular structure to anticipate and mitigate risks.

This compound presents a dual-hazard profile. The primary benzylamine moiety is highly basic and corrosive, capable of causing severe, irreversible skin burns and eye damage[2]. Simultaneously, the nitroaromatic ether component is highly lipophilic (lipid-soluble). This means it can readily cross the skin barrier, potentially leading to systemic toxicity, mutagenicity, and methemoglobinemia—a dangerous condition where the blood loses its oxygen-carrying capacity[3][4].

To handle this chemical safely, we must implement a self-validating safety system : a workflow where engineering controls, precise Personal Protective Equipment (PPE), and operational protocols act as redundant safeguards. If one layer fails, the others prevent exposure.

Mechanistic PPE Selection (The "Why" Behind the Gear)

Standard laboratory PPE is insufficient for this compound. The lipid solubility of the nitroarene combined with the corrosivity of the amine demands specific material compatibilities.

PPE CategoryMaterial / SpecificationBreakthrough Time / StandardMechanistic Justification
Gloves FKM (Fluoro rubber), >0.4mm thickness>480 minutes (EN 374)Standard nitrile degrades rapidly upon contact with basic amines. The dense cross-linking of FKM resists both amine corrosion and lipophilic nitroarene permeation[2].
Eye Protection Polycarbonate Splash Goggles + Face ShieldANSI Z87.1 / EN 166 (8-inch minimum)Benzylamines can cause irreversible corneal damage. The shield provides a redundant barrier against micro-splashes during transfer[5].
Lab Coat Flame-Resistant (FR) NomexClass 1 FlammabilityProtects against combustible liquid hazards and prevents the build-up of electrostatic charge, which is critical when handling nitroaromatics[5].
Respirator Full-face, Organic Vapor (OV) CartridgeNIOSH/MSHA approvedMandatory only if handling outside a fume hood. Mitigates inhalation of toxic amine vapors and nitrogen oxides (NOx) released during thermal decomposition[5].

Operational Workflow: Safe Weighing and Transfer

Self-Validating Principle: Containment at the source dictates that the chemical must never be exposed to ambient laboratory air outside of an engineered control zone.

Step-by-Step Methodology:

  • Engineering Control Validation: Before opening the chemical container, verify that the chemical fume hood has a face velocity between 80–120 feet per minute (fpm).

  • Static Mitigation: Ground all spatulas and analytical balances. Benzylamines can accumulate electrostatic charge, and nitroaromatic compounds are sensitive to ignition sources[2][5].

  • Preparation: Place the analytical balance inside the fume hood. Tare a pre-weighed, anti-static glass vial equipped with a PTFE-lined cap.

  • Execution: Using a grounded stainless-steel spatula, transfer the required mass of 3-(4-Nitrophenoxy)-benzylamine into the vial.

  • Validation & Containment: Cap the vial immediately after transfer before moving it out of the balance enclosure. This ensures zero vapor escape into the broader hood environment.

  • Decontamination: Wipe down the spatula and balance pan with a solvent appropriate for amines (e.g., a 5% dilute acetic acid solution followed by isopropanol) to neutralize residual basicity before it can volatilize.

Emergency Spill Response and Disposal Plan

Nitroaromatic compounds are highly recalcitrant to biodegradation and are severely toxic to aquatic ecosystems[4]. They must never be flushed into the sanitary sewer system[5].

Step-by-Step Spill Response:

  • Evacuation & Isolation: Immediately step back and ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Combustible absorbents like sawdust must be strictly avoided, as nitroaromatics can trigger thermal decomposition or ignition when mixed with organic combustibles[5].

  • Neutralization: Slowly apply a weak acid (e.g., 5% acetic acid) to the absorbed amine. Causality: Using a weak acid prevents the violent, boiling exothermic reactions that occur when strong mineral acids react with concentrated primary amines.

  • Collection: Use a non-sparking tool to scoop the neutralized mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Seal tightly and label as "Corrosive/Toxic Organic Waste." Route exclusively through your institution's EPA/RCRA-compliant hazardous waste management program.

Safety & Operational Logical Workflow

SafetyWorkflow Start 3-(4-Nitrophenoxy)-benzylamine Handling Request HazardID Hazard Identification: Corrosive Amine & Toxic Nitroarene Start->HazardID PPE Don PPE: FKM Gloves, Face Shield, FR Coat HazardID->PPE Engineering Engineering Controls: Fume Hood (>100 fpm) & Grounding HazardID->Engineering Operation Execute Operational Transfer Workflow PPE->Operation Engineering->Operation Disposal Quench & Dispose (Inert Absorbent / Weak Acid) Operation->Disposal

Logical workflow for safely handling 3-(4-Nitrophenoxy)-benzylamine.

References

  • NextSDS. (2026). 3-(4-nitrophenoxy)-benzylaMine — Chemical Substance Information. Retrieved from 1

  • Carl ROTH. (2024). Safety Data Sheet: Benzylamine. Retrieved from 2

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from 3

  • National Institutes of Health (NIH). (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from 4

  • Fisher Scientific. (2009). SAFETY DATA SHEET - Benzylamine. Retrieved from 5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.